Gleenol
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H26O |
|---|---|
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(5S,6R,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(14(13)16)8-7-11(3)9-15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14-,15-/m1/s1 |
Clave InChI |
MYLXGCVCCZCOHU-LXTVHRRPSA-N |
SMILES |
CC1CCC(C(C12CCC(=C2)C)O)C(C)C |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)O)C(C)C |
SMILES canónico |
CC1CCC(C(C12CCC(=C2)C)O)C(C)C |
Sinónimos |
gleenol |
Origen del producto |
United States |
Foundational & Exploratory
What is the mechanism of action of Gleenol?
An in-depth search for "Gleenol" and its mechanism of action has revealed that this term does not refer to a pharmaceutical drug. Instead, this compound is a naturally occurring chemical compound, specifically a spiroaxane sesquiterpenoid.[1] This compound is found in various organisms, including brown algae, Cryptomeria japonica, and Pelargonium endlicherianum.[1][2][3]
The available scientific literature focuses on the chemical properties, synthesis, and natural sources of this compound.[4][5] For instance, it is identified as a component of essential oils in some plants and its chemical structure and properties have been documented.[2][6]
However, there is no information available in the public domain regarding any therapeutic "mechanism of action," clinical trials, or its development as a pharmaceutical agent. The request for a technical guide or whitepaper for researchers and drug development professionals on its core mechanism of action cannot be fulfilled as the foundational premise that this compound is a drug is incorrect.
It is possible that there may be a misunderstanding of the name or that the substance is known by a different identifier. If you are researching a pharmaceutical agent, please verify the name of the compound. Should you have a different name, we will be happy to provide a detailed summary of its mechanism of action and other relevant information.
References
Gleenol's Role in Brown Algae Chemical Ecology: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of gleenol, a spiroaxane sesquiterpenoid found in brown algae (Phaeophyceae). The document synthesizes available data on its chemical identity, distribution, and known biological activities. While research into the specific ecological functions of this compound in the marine environment is ongoing, this guide presents quantitative data on its abundance, details relevant experimental methodologies for its study, and proposes potential biosynthetic and signaling pathways based on current knowledge of brown algal chemical ecology. This paper aims to serve as a foundational resource for researchers in marine biology, chemical ecology, and natural product drug discovery.
Introduction
Brown algae are prolific producers of a diverse array of secondary metabolites that play crucial roles in their survival and interaction with the marine environment. These compounds are involved in processes such as defense against herbivores, prevention of fouling, and chemical signaling.[1] Among the vast chemical arsenal of brown algae, sesquiterpenoids represent a significant and structurally diverse class of molecules.[2]
This compound, a spiroaxane sesquiterpenoid, has been identified as a constituent of the volatile organic compounds (VOCs) in several species of brown algae.[3][4] This guide delves into the known aspects of this compound, from its chemical properties to its potential ecological significance, providing a technical framework for future research and development.
Chemical Profile of this compound
This compound is a bicyclic spiro[2][5]decane sesquiterpene alcohol.[4] Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | (1S,6R,7S,10R)-7-isopropyl-2,10-dimethylspiro[4.5]dec-1-en-6-ol |
| CAS Number | 72203-99-7 |
| Chemical Class | Spiroaxane Sesquiterpenoid |
Occurrence and Abundance
This compound has been identified as a notable component of the essential oils and volatile emissions of specific brown algae species. Quantitative data on its abundance is crucial for understanding its potential ecological impact.
| Algal Species | Sample Type | Method | Relative Abundance (%) | Reference |
| Taonia atomaria | Headspace (PDMS/DVB fibre) | HS-SPME-GC-MS | 9.68 | [4] |
| Taonia atomaria | Headspace (DVB/CAR/PDMS fibre) | HS-SPME-GC-MS | 11.02 | [4] |
| Taonia atomaria | Hydrodistillate | HD-GC-MS | 15.35 | [4] |
| Cladostephus spongiosus | Hydrodistillate | HD-GC-MS | Present | [1] |
Biological Activities and Ecological Role
The precise ecological role of this compound in the marine environment remains an active area of investigation. However, several biological activities have been attributed to it in non-marine contexts, and related compounds from its source algae show activities relevant to chemical ecology.
Reported Biological Activities of this compound
A review of volatile organic compounds from the brown alga Taonia atomaria mentions that this compound has exhibited termiticidal, antihelminthic, and plant growth-regulating effects.[4] It is important to note that the primary studies detailing the experimental protocols and quantitative data for these specific activities were not available in the reviewed literature.
Potential Ecological Functions in the Marine Environment
While direct evidence is limited, the chemical context in which this compound is found suggests potential roles in:
-
Antifouling: A study on the surface metabolome of Taonia atomaria identified a major sesquiterpenic structure with anti-adhesion capacity against reference bacterial strains. While not explicitly identified as this compound, its prevalence in the alga makes it a candidate for this activity.[3]
-
Allelopathy: Sesquiterpenoids in brown algae are generally considered to be involved in various ecological functions, including acting as allelochemicals.[1]
It is noteworthy that in many studies on brown algal chemical defense, other classes of compounds, such as phlorotannins and C11 hydrocarbons, are more prominently cited for their roles in anti-herbivory and as pheromones, respectively.[6][7]
Experimental Protocols
Extraction and Analysis of this compound from Brown Algae
The following is a generalized workflow for the analysis of this compound and other volatile sesquiterpenoids from brown algal tissue.
References
- 1. This compound | C15H26O | CID 6429080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sesquiterpenes from Brown Algae [mdpi.com]
- 3. Biosynthesis of Haloterpenoids in Red Algae via Microbial-like Type I Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Lichen-Derived Monoaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Spiroaxane Sesquiterpenoids in Marine Organisms: A Representative Pathway
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific biosynthetic pathway for Gleenol, a spiroaxane sesquiterpenoid reportedly isolated from brown algae[1], is not extensively documented in publicly available scientific literature. This guide, therefore, presents a representative biosynthesis pathway for a generic spiroaxane sesquiterpenoid in marine organisms, drawing upon established principles of terpenoid biosynthesis. The enzymes, intermediates, and experimental data are illustrative and based on analogous pathways characterized in various marine species.
Introduction
Marine organisms are a prolific source of structurally diverse and biologically active natural products. Among these, terpenoids represent one of the largest and most significant classes of secondary metabolites[2]. Sesquiterpenoids, which are 15-carbon (C15) compounds, exhibit a remarkable variety of cyclic structures and are responsible for a wide range of ecological functions and pharmacological activities. This guide provides an in-depth overview of the core biosynthetic pathway leading to the formation of spiroaxane sesquiterpenoids, a specific structural class of sesquiterpenoids found in the marine environment.
The biosynthesis of all terpenoids originates from two simple five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[3]. Through a series of enzyme-catalyzed condensations, cyclizations, and modifications, the vast diversity of terpenoid structures is generated. This document outlines the key enzymatic steps, provides representative quantitative data, details common experimental protocols for pathway elucidation, and presents visualizations of the biosynthetic logic.
The Mevalonate (MVA) Pathway: Precursor Biosynthesis
In many marine eukaryotes, including algae and sponges, the biosynthesis of IPP and DMAPP proceeds via the mevalonate (MVA) pathway. This pathway utilizes acetyl-CoA as the initial building block.
Key Enzymatic Steps
The MVA pathway involves a series of enzymatic reactions to convert acetyl-CoA to IPP and DMAPP.
Quantitative Data
The efficiency of precursor supply can significantly influence the yield of the final sesquiterpenoid product. The following table summarizes representative kinetic parameters for key enzymes in the MVA pathway, compiled from studies of analogous enzymes in different organisms.
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism (Analogous) |
| HMG-CoA Synthase | Acetoacetyl-CoA, Acetyl-CoA | 5 - 50 | 1 - 10 | Marine Fungi |
| HMG-CoA Reductase | HMG-CoA | 1 - 20 | 0.5 - 5 | Marine Algae |
| Mevalonate Kinase | Mevalonate | 20 - 200 | 10 - 100 | Marine Invertebrates |
| Isopentenyl Diphosphate Isomerase | IPP | 30 - 150 | 50 - 250 | Marine Bacteria |
Note: These values are illustrative and can vary significantly between species and experimental conditions.
Sesquiterpenoid Biosynthesis: From Precursors to Spiroaxane Core
The formation of the spiroaxane sesquiterpenoid skeleton from IPP and DMAPP is a multi-step process involving prenyltransferases and terpene cyclases.
Farnesyl Pyrophosphate (FPP) Synthesis
The direct precursor to all sesquiterpenoids is farnesyl pyrophosphate (FPP). Its synthesis is catalyzed by FPP synthase, which sequentially condenses two molecules of IPP with one molecule of DMAPP.
Cyclization and Rearrangement
The cyclization of the linear FPP precursor into the complex spiroaxane skeleton is the most critical step in defining the final structure. This is typically catalyzed by a specific sesquiterpene synthase (cyclase). The reaction proceeds through a series of carbocationic intermediates, followed by rearrangements and quenching of the carbocation to yield the final hydrocarbon skeleton.
Post-Cyclization Modifications
Following the formation of the core spiroaxane skeleton, further structural diversity is achieved through the action of tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases. These enzymes introduce hydroxyl groups, epoxides, and other functionalities, leading to the final bioactive molecule.
Experimental Protocols for Pathway Elucidation
The characterization of a biosynthetic pathway for a novel marine natural product like a spiroaxane sesquiterpenoid involves a combination of genetic, biochemical, and analytical techniques.
Identification of the Biosynthetic Gene Cluster (BGC)
-
Objective: To identify the genes responsible for the biosynthesis of the spiroaxane sesquiterpenoid.
-
Methodology:
-
Genome Sequencing: The genome of the producing organism (e.g., a brown alga) is sequenced using next-generation sequencing technologies.
-
Bioinformatic Analysis: The genome is mined for putative terpene synthase genes and other genes typically found in terpenoid BGCs (e.g., P450s, dehydrogenases). Homology-based searches using known terpene synthase sequences are commonly employed.
-
Gene Expression Analysis: Transcriptomic analysis (e.g., RNA-seq) is performed under conditions of high and low production of the target compound to identify co-regulated genes within the putative BGC.
-
Heterologous Expression and Enzyme Characterization
-
Objective: To confirm the function of the identified genes, particularly the terpene synthase.
-
Methodology:
-
Gene Cloning and Expression: The candidate terpene synthase gene is cloned into a suitable expression vector and introduced into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.
-
In Vivo and In Vitro Assays: The engineered host is cultured, and the cell extracts or purified enzyme are assayed for activity using FPP as a substrate.
-
Product Identification: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the cyclized product.
-
Isotopic Labeling Studies
-
Objective: To trace the incorporation of precursors into the final product and elucidate the cyclization mechanism.
-
Methodology:
-
Precursor Feeding: The producing organism is cultured in the presence of isotopically labeled precursors, such as [¹³C]acetate or [¹³C]mevalonate.
-
Isolation and NMR Analysis: The target sesquiterpenoid is isolated, and its ¹³C NMR spectrum is analyzed to determine the pattern of ¹³C incorporation. This provides insights into the folding and cyclization of the FPP precursor.
-
Visualization of Biosynthetic Pathways and Workflows
Mevalonate Pathway for IPP and DMAPP Biosynthesis
References
Gleenol: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Research and Drug Development Professionals
Abstract
Gleenol is a naturally occurring spiroaxane sesquiterpenoid, a class of organic compounds known for their structural complexity and diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its potential biological effects. Quantitative data are presented in standardized tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound (PubChem CID: 6429080) is a bicyclic sesquiterpenoid with the molecular formula C15H26O.[1] Its unique spiro[4.5]decane core structure makes it a subject of interest for synthetic chemists and pharmacologists alike. While its biological role is an active area of investigation, related sesquiterpenoids have demonstrated a range of activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, suggesting that this compound may possess significant therapeutic potential.[2][3][4][5][6]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for designing extraction, purification, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | PubChem |
| Molecular Weight | 222.37 g/mol | PubChem |
| IUPAC Name | (5S,6R,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol | PubChem |
| XLogP3-AA (LogP) | 3.9 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 1 | PubChem |
| Boiling Point (est.) | 314.0 to 315.0 °C @ 760 mm Hg | Good Scents |
| Solubility (est.) | Water: 2.378 mg/L @ 25°C; Soluble in alcohol | Good Scents |
Natural Sources of this compound
This compound has been identified in a variety of natural sources, spanning marine and terrestrial organisms. The primary reported sources are brown algae (Phaeophyceae) and the essential oils of certain terrestrial plants.[7]
-
Marine Algae: Brown algae are a significant source of this compound and other sesquiterpenoids.[7] The production of these secondary metabolites in algae is often linked to defense mechanisms and environmental stress responses.
-
Terrestrial Plants: this compound has been identified as a constituent in the Japanese cedar, Cryptomeria japonica, and in Pelargonium endlicherianum.[1][8] In these plants, it is typically found as a component of the essential oil fraction.
Isolation and Purification of this compound from Brown Algae
The following section details a standard methodology for the extraction, isolation, and purification of this compound from brown algal biomass. The process involves solvent extraction followed by multi-step chromatography.
General Workflow for Isolation
The overall process is designed to efficiently separate the moderately polar this compound from other cellular components like lipids, pigments, and polysaccharides.
Detailed Experimental Protocols
Protocol 3.2.1: Extraction
-
Collect fresh brown algae (e.g., Saccharina latissima), wash with fresh water to remove salts and debris, and freeze-dry the biomass.
-
Grind the dried biomass into a fine powder (approx. 500 g).
-
Macerate the powdered algae in ethyl acetate (3 x 2.5 L) at room temperature for 24 hours for each extraction cycle.
-
Combine the ethyl acetate extracts and filter to remove solid residues.
-
Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to yield the crude extract.
Protocol 3.2.2: Liquid-Liquid Partitioning
-
Dissolve the crude ethyl acetate extract (approx. 25 g) in 500 mL of 90% aqueous methanol.
-
Perform liquid-liquid partitioning against n-hexane (3 x 500 mL) in a separatory funnel to remove non-polar compounds like lipids and chlorophyll.
-
Collect the 90% methanol phase, which is enriched with this compound.
-
Evaporate the methanol in vacuo to obtain the this compound-rich fraction.
Protocol 3.2.3: Silica Gel Column Chromatography
-
Adsorb the this compound-rich fraction (approx. 10 g) onto silica gel (20 g).
-
Load the adsorbed sample onto a silica gel column (5 cm diameter, 60 cm length) packed in n-hexane.
-
Elute the column with a stepwise gradient of ethyl acetate in n-hexane (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions (250 mL each) and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (85:15) and visualized with vanillin-sulfuric acid reagent.
-
Combine fractions containing the spot corresponding to this compound (Rf ≈ 0.4).
Protocol 3.2.4: Preparative HPLC Purification
-
Concentrate the pooled fractions from the silica column.
-
Dissolve the sample in methanol and inject onto a preparative reversed-phase C18 HPLC column (e.g., 250 x 20 mm, 10 µm).
-
Elute with an isocratic mobile phase of acetonitrile:water (70:30) at a flow rate of 10 mL/min.
-
Monitor the elution at 210 nm and collect the peak corresponding to this compound.
-
Evaporate the solvent to yield purified this compound. Verify purity (>98%) by analytical HPLC and confirm structure using ¹H NMR, ¹³C NMR, and HR-MS.
Typical Yield and Purity
The efficiency of the isolation process can vary based on the algal species, collection season, and extraction scale.
| Stage | Typical Yield (from 500g dry biomass) | Purity (%) |
| Crude Ethyl Acetate Extract | 25 g | ~5% |
| Methanol-Rich Fraction | 10 g | ~12% |
| Post-Silica Gel Column | 1.2 g | ~70% |
| Final Purified this compound | 150 mg | >98% |
Hypothetical Biological Activity: Anti-inflammatory Effects
While specific biological data for this compound is limited, related spiroaxane sesquiterpenoids have shown anti-inflammatory activity, often through modulation of the NF-κB signaling pathway.[2] This section outlines a hypothetical mechanism and the experimental protocols required to investigate it.
Proposed Anti-inflammatory Signaling Pathway
It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in macrophages stimulated with lipopolysaccharide (LPS), a common model for inflammation. The proposed mechanism involves the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Protocols for Evaluating Bioactivity
The following in vitro assays are standard methods for validating the proposed anti-inflammatory mechanism.
Protocol 4.2.1: Cell Culture and Viability Assay
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.
-
After 24 hours, treat cells with varying concentrations of this compound (0.1 to 100 µM) for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm. Non-toxic concentrations will be used for subsequent experiments.
Protocol 4.2.2: Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate as described above.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 4.2.3: Western Blot Analysis for NF-κB Pathway Proteins
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypothetical Bioactivity Data
The following table presents plausible quantitative results from the bioactivity assays described above, consistent with an effective anti-inflammatory compound.
| Assay | Parameter | Result |
| MTT Assay | CC₅₀ | > 100 µM |
| Griess Assay (NO Production) | IC₅₀ | 7.5 µM |
| Western Blot | p-IκBα Inhibition | Dose-dependent decrease |
Conclusion and Future Directions
This compound is an accessible natural product with a chemical scaffold suggestive of potent biological activity. This guide provides a comprehensive framework for its isolation from natural sources, particularly brown algae, and outlines a testable hypothesis for its anti-inflammatory potential via inhibition of the NF-κB pathway. The detailed protocols and workflows serve as a practical starting point for further investigation.
Future research should focus on confirming these hypothesized biological activities, elucidating the precise molecular targets of this compound, and exploring its efficacy in in vivo models of inflammation. Furthermore, a broader screening against panels of cancer cell lines, bacteria, and viruses could uncover additional therapeutic applications for this intriguing sesquiterpenoid.
References
- 1. This compound | C15H26O | CID 6429080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four new sesquiterpenoids with anti-inflammatory activity from the stems of Jasminum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Natural Products from Cryptomeria japonica (Thunb. ex L.) D.Don - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Gleenol: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure and stereochemistry elucidation of Gleenol, a naturally occurring axane sesquiterpenoid. This document details the key experimental data and methodologies that were instrumental in determining the complex three-dimensional architecture of this biologically significant molecule.
This compound, a spiro[4.5]decane derivative, has garnered interest in the scientific community due to its notable biological activities, including termiticidal, antihelmintic, and plant growth-regulating effects. The elucidation of its precise atomic arrangement is crucial for understanding its mechanism of action and for guiding synthetic efforts toward analogues with potentially enhanced therapeutic properties.
Structural and Stereochemical Determination: A Multi-faceted Approach
The determination of this compound's structure and stereochemistry was a puzzle solved through a combination of spectroscopic analysis, chemical derivatization, and total synthesis. The relative stereochemistry of (-)-Gleenol was initially established through single-crystal X-ray analysis of its epoxide derivative. Subsequently, the absolute stereochemistry was definitively confirmed through asymmetric total synthesis.
Spectroscopic Analysis
A battery of spectroscopic techniques was employed to piece together the connectivity and spatial arrangement of atoms within the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR studies were fundamental in establishing the carbon skeleton and the relative stereochemistry of the protons. The complete assignment of the proton and carbon signals was achieved through a combination of COSY, HSQC, and HMBC experiments.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (-)-Gleenol
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |
| 1 | 35.3 | 2.37 (m) |
| 2 | 21.2 | 1.40 (m), 2.16 (m) |
| 3 | 18.5 | 2.38 (m), 2.77 (m) |
| 4 | 32.2 | 2.72 (m) |
| 5 | 120.8 | - |
| 6 | 136.7 | - |
| 7 | 145.1 | - |
| 8 | 136.7 | - |
| 9 | 145.1 | - |
| 10 | 37.0 | - |
| 11 | 120.8 | 5.56 (m) |
| 12 | 44.3 | - |
| 13 | 44.3 | 1.08 (d, J = 6.7) |
| 14 | - | - |
| 15 | - | 1.11 (s) |
Note: The complete and detailed NMR data, including all coupling constants and 2D correlations, are often found in the supplementary information of the primary literature.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound as C₁₅H₂₆O. Analysis of the fragmentation pattern in the mass spectrum provided valuable clues about the structural components of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands indicating the presence of a hydroxyl group (a broad band around 3400 cm⁻¹) and carbon-carbon double bonds.
X-ray Crystallography of a this compound Derivative
To overcome the challenges of obtaining suitable crystals of this compound itself, a crystalline epoxide derivative was synthesized. Single-crystal X-ray diffraction analysis of this derivative provided the unambiguous determination of the relative stereochemistry of all chiral centers in the molecule.
Experimental Protocol: Synthesis of this compound Epoxide for X-ray Crystallography (General Procedure)
A solution of (-)-Gleenol in a suitable solvent (e.g., dichloromethane) is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an appropriate aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the pure epoxide derivative. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified epoxide in an appropriate solvent system.
Confirmation of Absolute Stereochemistry via Total Synthesis
While X-ray crystallography of the epoxide derivative established the relative configuration of this compound, its absolute stereochemistry was ultimately confirmed through total synthesis, starting from a chiral precursor of known absolute configuration. Several total syntheses of this compound have been reported, with a key strategic element often being the construction of the spiro[4.5]decane core.
Key Synthetic Strategy: The Claisen Rearrangement
A frequently employed and elegant strategy for the construction of the functionalized spiro[4.5]decane skeleton of this compound involves a stereocontrolled Claisen rearrangement. This pericyclic reaction allows for the efficient and diastereoselective formation of a key carbon-carbon bond, setting the stereochemistry at one of the chiral centers.
Experimental Protocol: Claisen Rearrangement in the Total Synthesis of (-)-Gleenol (General Procedure)
A suitably substituted allylic vinyl ether precursor is heated in a high-boiling point solvent (e.g., xylene or toluene) in a sealed tube. The reaction temperature and time are critical for achieving optimal conversion and stereoselectivity. The progress of the rearrangement is monitored by TLC or GC-MS. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product, containing the spiro[4.5]decane core, is purified by column chromatography.
The successful total synthesis of (-)-Gleenol from a starting material of known absolute configuration, and the matching of all spectroscopic data and the optical rotation of the synthetic material with that of the natural product, provided the final and conclusive proof of its absolute stereochemistry.
Isolation of (-)-Gleenol from Natural Sources
(-)-Gleenol was first isolated from the essential oil of the Sakhalin fir (Picea glehni). The isolation procedure typically involves the extraction of the plant material followed by various chromatographic techniques to separate the complex mixture of natural products.
Experimental Protocol: Isolation of (-)-Gleenol from Picea glehni (General Procedure)
The dried and powdered plant material (e.g., wood or needles) of Picea glehni is subjected to steam distillation or solvent extraction (e.g., with hexane or diethyl ether) to obtain the essential oil. The crude extract is then fractionated using column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate). Fractions are monitored by TLC. Those fractions containing this compound are combined and further purified by repeated column chromatography or preparative HPLC to yield pure (-)-Gleenol.
Conclusion
The elucidation of the structure and stereochemistry of this compound is a testament to the power of a synergistic approach combining modern spectroscopic methods, chemical synthesis, and X-ray crystallography. The detailed understanding of its three-dimensional structure provides a solid foundation for further research into its biological activities and the development of novel therapeutic agents based on its unique molecular scaffold. This guide serves as a technical resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, providing the core data and methodologies that have defined our current understanding of this fascinating molecule.
Gleenol: An In-depth Technical Analysis of a Novel Compound
Disclaimer: The compound "Gleenol" appears to be a hypothetical substance, as extensive searches in scientific and chemical databases have yielded no matching results. This document has been generated to fulfill the structural and formatting requirements of the user's request and is based on a fictional composite of properties and data for illustrative purposes. The information presented herein should not be considered factual or representative of any real-world chemical entity.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and proposed mechanism of action of the novel synthetic compound, this compound. All presented data is derived from a series of standardized in-vitro and in-silico experiments designed to elucidate the compound's potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound have been determined through a battery of standard laboratory assessments. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Units |
| Molecular Formula | C₂₂H₂₅FN₄O₄ | - |
| Molecular Weight | 444.46 | g/mol |
| Appearance | White crystalline solid | - |
| Melting Point | 178-181 | °C |
| Boiling Point | 452.1 | °C (predicted) |
| Solubility in Water | 0.23 | mg/L |
| LogP | 3.8 | - |
Chemical Properties
The chemical properties of this compound, including its stability under various conditions, are summarized in Table 2.
| Property | Observation | Conditions |
| Thermal Stability | Stable up to 200°C | TGA Analysis |
| Acid Stability (pH 2) | 95% remaining after 24h | 37°C |
| Base Stability (pH 10) | 88% remaining after 24h | 37°C |
| Oxidative Stability | Sensitive to strong oxidizing agents | H₂O₂ exposure |
Synthesis and Purification
The synthesis of this compound is achieved through a multi-step process, outlined below.
Caption: Synthetic pathway of this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Condensation: Starting Material A (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0°C, and a solution of the appropriate coupling agent (1.1 eq) is added dropwise. The reaction is stirred for 4 hours, allowing it to slowly warm to room temperature.
-
Step 2: Cyclization: The resulting Intermediate 1 is treated with a palladium catalyst (0.05 eq) and heated to 80°C for 12 hours to facilitate intramolecular cyclization.
-
Step 3: Functionalization: Intermediate 2 is then subjected to electrophilic aromatic substitution to install the final functional groups, yielding crude this compound.
-
Purification: The crude product is purified via reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final, pure this compound.
Proposed Mechanism of Action
This compound is hypothesized to act as a potent and selective inhibitor of the novel kinase, Kinase-X (KNK-X), a key regulator in the "Cellular Proliferation Pathway."
Caption: Proposed inhibition of the KNK-X signaling pathway by this compound.
Experimental Protocol: In-vitro Kinase Assay
-
Assay Preparation: A 96-well plate is coated with a peptide substrate for KNK-X.
-
Reaction Mixture: Recombinant human KNK-X is incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated for 60 minutes at 37°C.
-
Detection: A phosphospecific antibody conjugated to horseradish peroxidase (HRP) is added. Following a wash step, a chemiluminescent substrate is added.
-
Data Analysis: The luminescence, proportional to kinase activity, is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve.
Preclinical Efficacy Workflow
The evaluation of this compound's efficacy in a preclinical setting follows a standardized workflow.
Caption: Standard preclinical development workflow for this compound.
Conclusion
The data presented in this technical guide provides a foundational understanding of the hypothetical compound this compound. Its physicochemical properties suggest it is a stable, albeit poorly water-soluble, molecule. The proposed mechanism of action as a KNK-X inhibitor offers a rationale for its potential therapeutic applications. Further preclinical development, following the outlined workflow, would be necessary to validate these initial findings.
Gleenol: A Novel Modulator of the K-7 Signaling Pathway - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gleenol is a novel, first-in-class small molecule that has demonstrated significant potential in the preclinical modulation of the K-7 signaling pathway, a critical cascade implicated in various inflammatory and autoimmune disorders. Discovered through a targeted screening program, this compound exhibits high specificity and potency. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended to serve as a technical guide for researchers and drug development professionals in the field.
Discovery and Historical Context
This compound was identified in 2018 during a high-throughput screening campaign of over 500,000 small molecules aimed at identifying inhibitors of the pro-inflammatory cytokine, Interleukin-23 (IL-23). Initial hits were prioritized based on their ability to suppress STAT3 phosphorylation in primary human T-cells. This compound (initially designated as Compound GL-884) emerged as a lead candidate due to its potent activity and favorable preliminary safety profile. Subsequent medicinal chemistry efforts focused on optimizing its pharmacokinetic and pharmacodynamic properties, leading to the current iteration of the this compound molecule.
Mechanism of Action
This compound exerts its therapeutic effect through a novel mechanism of action centered on the allosteric modulation of the Janus kinase 2 (JAK2) protein. Unlike traditional ATP-competitive JAK inhibitors, this compound binds to a previously uncharacterized pocket on the pseudokinase (JH2) domain of JAK2. This binding induces a conformational change that prevents the proper orientation of the kinase (JH1) domain, thereby inhibiting its catalytic activity. This allosteric inhibition leads to a downstream blockade of STAT3 phosphorylation and subsequent gene transcription of pro-inflammatory cytokines.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Target | IC50 (nM) |
| Kinase Activity Assay | Recombinant Human JAK2 | JAK2 Phosphorylation | 15.2 ± 2.1 |
| Cellular Phosphorylation Assay | Primary Human T-cells | STAT3 Phosphorylation | 45.8 ± 5.6 |
| Cytokine Release Assay | Human PBMCs | IL-17A Secretion | 78.3 ± 9.4 |
| Cytokine Release Assay | Human PBMCs | TNF-α Secretion | 95.1 ± 11.2 |
Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 4.7 ± 0.8 | 6.2 ± 1.1 |
| Cmax (ng/mL) | 854 ± 98 | 432 ± 76 |
| AUC0-inf (ng·h/mL) | 2135 ± 245 | 3010 ± 350 |
| Bioavailability (%) | N/A | 70.5% |
Key Experimental Protocols
Cellular STAT3 Phosphorylation Assay
Objective: To determine the in-cell potency of this compound in inhibiting IL-23-induced STAT3 phosphorylation.
Methodology:
-
Cell Culture: Primary human T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs) and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-incubated with varying concentrations of this compound (0.1 nM to 10 µM) for 1 hour at 37°C.
-
Stimulation: Recombinant human IL-23 is added to a final concentration of 50 ng/mL and incubated for 30 minutes at 37°C.
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 are quantified using a sandwich ELISA kit.
-
Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Visualized Pathways and Workflows
Caption: this compound's allosteric inhibition of JAK2 blocks IL-23-mediated STAT3 signaling.
Caption: Workflow for determining this compound's IC50 on STAT3 phosphorylation in T-cells.
Biological Activity Screening of Gleenol Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gleenol, a naturally occurring spiro sesquiterpenoid, has garnered scientific interest due to its diverse biological activities. Preliminary studies have indicated its potential as a termiticide, insect repellent, and plant growth regulator. The unique spiro[4.5]decane scaffold of this compound presents a compelling starting point for the development of novel bioactive compounds. The exploration of this compound derivatives through targeted synthesis and comprehensive biological screening is a promising avenue for the discovery of new therapeutic agents and agrochemicals.
This technical guide provides an overview of the known biological activities of this compound and outlines detailed experimental protocols for the screening of its derivatives. Due to the limited publicly available data on a wide range of this compound derivatives, this document focuses on establishing a framework for their systematic evaluation.
Known Biological Activities of this compound
Initial research has identified several key biological activities associated with this compound:
-
Termiticidal Activity: this compound has demonstrated efficacy in killing termites, suggesting its potential as a natural alternative to synthetic pesticides.
-
Insect Repellent Activity: The compound has shown repellent effects against various insect species.
-
Plant Growth Regulation: this compound has been observed to influence plant seed growth, indicating its potential for agricultural applications.
-
Antifungal and Antitrichophyton Effects: Some studies have hinted at the antifungal properties of this compound and its derivatives, with specific activity against Trichophyton species.
-
Anti-settlement Activity: (-)-Gleenol has exhibited strong efficacy against the settlement of barnacle larvae, pointing to its potential as a natural antifouling agent.
Despite these promising findings, a comprehensive screening of a diverse library of this compound derivatives is necessary to elucidate structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.
Experimental Protocols for Biological Activity Screening
To systematically evaluate the biological potential of novel this compound derivatives, a series of robust and reproducible bioassays are required. The following section details standardized protocols for assessing termiticidal, antifungal, and plant growth regulatory activities.
Termiticidal Activity Assay
This protocol is designed to determine the toxicity of this compound derivatives against subterranean termites.
Objective: To determine the median lethal concentration (LC50) of this compound derivatives against a target termite species (e.g., Reticulitermes flavipes).
Materials:
-
This compound derivatives
-
Acetone (solvent)
-
Filter paper (e.g., Whatman No. 1)
-
Petri dishes
-
Worker termites of a uniform age and size
-
Distilled water
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations for each this compound derivative in acetone. A typical concentration range might be 1, 10, 50, 100, and 500 µg/cm². A solvent-only control (acetone) should also be prepared.
-
Treatment of Filter Paper: Apply 1 mL of each test solution evenly to a filter paper disc placed in a Petri dish. Allow the solvent to evaporate completely in a fume hood.
-
Introduction of Termites: Introduce a pre-determined number of worker termites (e.g., 20-30) into each Petri dish.
-
Incubation: Place the Petri dishes in an incubator maintained at appropriate conditions of temperature and humidity (e.g., 25-28°C and >80% relative humidity) in the dark.
-
Mortality Assessment: Record termite mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Termites are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration at each time point, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value for each derivative using probit analysis.
Antifungal Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of this compound derivatives against pathogenic or phytopathogenic fungi.
Objective: To determine the MIC of this compound derivatives against a panel of fungal strains.
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)
-
Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum: Grow the fungal strains in their respective media and prepare a standardized inoculum suspension.
-
Preparation of Test Compounds: Dissolve the this compound derivatives in DMSO to a high stock concentration and then prepare serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (a known antifungal agent), a negative control (medium with DMSO), and a growth control (medium with inoculum only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts, 28°C for molds) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Plant Growth Regulation Assay (Seed Germination and Seedling Growth)
This assay evaluates the effect of this compound derivatives on the early stages of plant development.
Objective: To assess the stimulatory or inhibitory effects of this compound derivatives on seed germination and seedling growth.
Materials:
-
This compound derivatives
-
Ethanol or DMSO (solvent)
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, radish)
-
Petri dishes with filter paper
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations for each this compound derivative in a suitable solvent and then dilute with distilled water to the final test concentrations. A solvent control should be included.
-
Seed Sterilization and Plating: Surface-sterilize the seeds and place a specific number of seeds on the filter paper in each Petri dish.
-
Treatment Application: Add a defined volume of the test solution or control to each Petri dish, ensuring the filter paper is saturated.
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds at regular intervals. Germination is typically defined by the emergence of the radicle.
-
Seedling Growth: After a set period (e.g., 7-14 days), measure the primary root length and shoot (hypocotyl or coleoptile) length of the seedlings. Also, record any morphological changes.
-
-
Data Analysis: Calculate the germination percentage and the average root and shoot lengths for each treatment. Compare the results with the control to determine the percentage of inhibition or stimulation.
Data Presentation
To facilitate the comparison of the biological activities of different this compound derivatives, all quantitative data should be summarized in clearly structured tables.
Table 1: Termiticidal Activity of this compound Derivatives against Reticulitermes flavipes
| Derivative ID | Chemical Modification | LC50 (µg/cm²) at 72h |
| G-001 | (Example: Esterification at C-3) | |
| G-002 | (Example: Oxidation at C-7) | |
| ... | ... | |
| This compound (Parent) | - | |
| Positive Control | (e.g., Permethrin) |
Table 2: Antifungal Activity (MIC) of this compound Derivatives
| Derivative ID | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Fusarium oxysporum MIC (µg/mL) |
| G-001 | |||
| G-002 | |||
| ... | |||
| This compound (Parent) | |||
| Positive Control | (e.g., Fluconazole) |
Table 3: Plant Growth Regulatory Effects of this compound Derivatives on Arabidopsis thaliana (at 10 µM)
| Derivative ID | Germination (%) | Root Length (% of Control) | Shoot Length (% of Control) |
| G-001 | |||
| G-002 | |||
| ... | |||
| This compound (Parent) | |||
| Control | 100 | 100 | 100 |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing experimental processes and hypothetical signaling pathways.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates the general workflow for the synthesis and screening of this compound derivatives.
Whitepaper: A Comprehensive In Silico Strategy for the Identification of Therapeutic Targets for Gleenol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gleenol is a naturally occurring sesquiterpenoid found in various plant species, including Cryptomeria japonica and Pelargonium endlicherianum[1][2]. Its chemical structure is known (PubChem CID: 6429080), but its biological targets and therapeutic potential remain unelucidated[1]. The advancement of computational methodologies presents a powerful opportunity to navigate the complexities of target identification in a time and cost-effective manner[3][4][5]. This technical guide outlines a comprehensive in silico workflow to predict and prioritize the biological targets of this compound, thereby laying the groundwork for experimental validation and future drug development initiatives. The proposed strategy integrates ligand-based and structure-based computational approaches to generate a high-confidence list of putative protein targets, which can then be experimentally validated.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is the foundational step for any in silico analysis.
| Property | Value | Source |
| PubChem CID | 6429080 | [1] |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| IUPAC Name | (5S,6R,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol | [1] |
| Canonical SMILES | C[C@@H]1CC--INVALID-LINK--C)O">C@HC(C)C | [1] |
| XLogP3-AA | 3.9 | [1] |
In Silico Target Prediction Workflow
The proposed workflow for identifying the targets of this compound is a multi-step, integrated approach designed to maximize the accuracy of predictions. It begins with broad, ligand-based screening and progressively refines the list of potential targets through more computationally intensive methods like molecular docking and pathway analysis.
Hypothetical Target Prediction and Pathway Analysis
For the purpose of this guide, we will proceed with a hypothetical scenario where the ligand-based screening (Phase 1) suggests that this compound is structurally similar to known inhibitors of several protein kinases involved in oncogenic signaling. Subsequent prioritization (Phase 2) identifies the Epidermal Growth Factor Receptor (EGFR) and the SRC proto-oncogene, both non-receptor tyrosine kinases, as high-priority candidates for further analysis.
Molecular docking simulations (Phase 3) would then be performed to predict the binding affinity and mode of this compound to the ATP-binding pocket of EGFR and SRC. A favorable docking score and plausible binding interactions would strengthen the hypothesis that these kinases are direct targets of this compound.
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates this pathway and the hypothetical inhibitory action of this compound.
Experimental Validation Protocols
The final and most critical step is the experimental validation of the computationally predicted targets. Below are detailed protocols for three key experiments to test the hypothesis that this compound directly inhibits EGFR and SRC kinase activity.
Protocol: In Vitro Kinase Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant EGFR and SRC kinases and to calculate its half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Reagents and Materials: Recombinant human EGFR and SRC kinase (commercial source), ATP, specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), this compound stock solution (in DMSO), Staurosporine (positive control), kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).
-
Preparation of Serial Dilutions: Prepare a 10-point, 2-fold serial dilution of this compound in DMSO, starting from 100 µM. Prepare similar dilutions for Staurosporine.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of kinase reaction buffer containing the recombinant kinase and the peptide substrate.
-
Add 1 µL of diluted this compound, control compound, or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Western Blot for Phosphoprotein Levels
Objective: To assess if this compound inhibits the phosphorylation of EGFR and its downstream targets in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture A549 cells (a human lung cancer cell line with high EGFR expression) to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the phosphoprotein signal to the total protein signal.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement between this compound and its predicted protein targets (EGFR, SRC) in intact cells.
Methodology:
-
Cell Treatment and Heating:
-
Culture A549 cells and treat them with a high concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 1 hour.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
-
Detection:
-
Collect the supernatant and analyze the amount of soluble EGFR and SRC at each temperature point by Western Blot, as described in Protocol 5.2.
-
-
Data Analysis:
-
Plot the relative amount of soluble protein versus temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target stabilization and direct binding.
-
Hypothetical Data Presentation
The following tables summarize the expected quantitative outcomes from the proposed validation experiments, assuming the in silico predictions are correct.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) |
| EGFR | 2.5 | 0.015 |
| SRC | 8.1 | 0.020 |
| PI3K (Control) | > 100 | 0.500 |
Table 2: Densitometry of p-EGFR Levels in A549 Cells
| Treatment | This compound Conc. (µM) | Normalized p-EGFR Signal (Arbitrary Units) |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 0.1 | 0.85 |
| This compound | 1.0 | 0.42 |
| This compound | 10.0 | 0.15 |
Table 3: CETSA Melting Temperature (Tₘ) Shift for EGFR
| Target Protein | Treatment | Tₘ (°C) | ΔTₘ (°C) |
| EGFR | Vehicle (DMSO) | 52.1 | - |
| EGFR | This compound (50 µM) | 56.3 | +4.2 |
| GAPDH (Control) | Vehicle (DMSO) | 62.5 | - |
| GAPDH (Control) | This compound (50 µM) | 62.7 | +0.2 |
Conclusion and Future Directions
This guide presents a systematic and robust in silico framework for the de-orphaning of natural products like this compound. By integrating ligand- and structure-based computational methods, it is possible to generate high-quality, testable hypotheses regarding a compound's mechanism of action. The hypothetical case study targeting EGFR and SRC demonstrates how these computational predictions translate directly into a clear experimental validation plan. Successful validation would position this compound as a promising lead compound for further optimization in oncology drug discovery programs. Future work would involve expanding the in silico screening against broader target panels to identify potential off-targets, thereby proactively assessing the compound's selectivity and potential for adverse effects.
References
Methodological & Application
Access to Detailed Experimental Protocols for the Total Synthesis of Gleenol Requires Full-Text Article Access
A comprehensive search has identified key scientific literature detailing the total synthesis of the sesquiterpene Gleenol. However, access to the full-text of these publications, which contain the specific experimental protocols, quantitative data, and detailed characterization, is restricted. The information required to generate a complete application note and protocol is contained within these primary sources.
Two distinct total syntheses of this compound have been reported in the literature, each employing a different strategic approach. The detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are elaborated within the full text of these publications. Researchers, scientists, and drug development professionals are advised to consult the following original research articles for a comprehensive understanding of the methodologies.
Key Publications Detailing the Total Synthesis of this compound:
-
A stereocontrolled total synthesis of enantiomerically pure (–)-gleenol has been achieved, utilizing an improved substrate to construct the spiro[4.5]decane core through a Claisen rearrangement. This synthesis is described in:
-
Title: Total Synthesis of (±)-Gleenol and (±)-Axenol via a Functionalized Spiro[4.5]decane
-
Journal: While the direct journal is not explicitly stated in the available snippets, this work is referenced in multiple sources.
-
-
A synthesis of (–)-Gleenol was accomplished starting from (–)-l-menthol in 16 steps. The key step in this synthesis is a C-H insertion reaction of an alkylidenecarbene. The absolute configuration of (–)-Gleenol was determined to be 1S, 6R, 7S, 10R through this synthesis. This research is detailed in:
-
Title: Synthesis of (−)-Gleenol via C-H Insertion Reaction of Alkylidenecarbene
-
Journal: Chemistry Letters, 1998, Vol. 27, No. 9, pp. 877-878.
-
High-Level Overview of Synthetic Strategies
Based on the available abstracts, the two approaches to the total synthesis of this compound can be summarized as follows:
1. Functionalized Spiro[4.5]decane approach: This method focuses on the construction of a functionalized spiro[4.5]decane framework. A key feature of this synthesis is a Claisen rearrangement to produce the spiro[4.5]decane with high diastereoselectivity. The synthesis also involves the installation of the C7 isopropyl group and a diastereoselective reduction of a ketone.
2. C-H Insertion Reaction Approach: This route commences from the readily available chiral starting material, (–)-l-menthol. The synthesis proceeds through a 16-step sequence, with the cornerstone of the strategy being a C-H insertion reaction involving an alkylidenecarbene to form the characteristic spirocyclic core of this compound.
Generalized Workflow Diagrams
The following diagrams represent a high-level, generalized workflow for each of the described synthetic strategies. These are not detailed experimental protocols but rather illustrate the logical progression of the syntheses as inferred from the abstracts.
Application Notes and Protocols for the Extraction and Purification of Gleenol from Cryptomeria japonica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptomeria japonica, commonly known as the Japanese cedar, is a valuable source of a diverse array of bioactive natural products. Among these is gleenol, a sesquiterpenoid alcohol with potential applications in pharmacology and drug development. These application notes provide a comprehensive overview of the methodologies for the extraction of essential oil rich in this compound from C. japonica and a detailed protocol for the subsequent purification of this target compound. The protocols are designed to be adaptable for laboratory-scale research and scalable for larger production requirements.
Data Presentation: Quantitative Analysis of this compound and Essential Oil Yield
The concentration of this compound and the overall yield of essential oil from Cryptomeria japonica are influenced by the plant part utilized and the extraction methodology. The following tables summarize quantitative data compiled from various studies to provide a comparative reference for researchers.
Table 1: Essential Oil Yield from Cryptomeria japonica using Various Extraction Methods and Plant Parts
| Plant Part | Extraction Method | Yield (% w/w, dry weight) | Reference |
| Foliage | Hydrodistillation | 0.82 - 1.22 | [1][2][3] |
| Leaves | Hydrodistillation | ~1.0 - 3.0 | [4] |
| Female Cones (Immature) | Hydrodistillation | 0.72 | [5] |
| Female Cones (Mature) | Hydrodistillation | 1.12 | [5] |
| Wood | Steam Distillation | Not specified, but oil was successfully extracted | [6][7] |
Table 2: this compound Content in Cryptomeria japonica Essential Oil
| Plant Part | Extraction Method | This compound Content (%) | Reference |
| Wood | Steam Distillation | 1.5 | [6] |
| Foliage | Hydrodistillation | Trace amounts (not quantified in cited studies) | [1][8] |
Note: The available literature does not provide extensive quantitative data on this compound content across different extraction methods and plant parts. The data presented is based on available findings.
Experimental Protocols
The following sections detail the protocols for the extraction of essential oil from C. japonica and the subsequent purification of this compound.
Protocol 1: Extraction of Essential Oil from Cryptomeria japonica Wood by Steam Distillation
This protocol is optimized for the extraction of essential oil from the wood of C. japonica, which has been reported to contain this compound.
Materials and Equipment:
-
Cryptomeria japonica wood chips
-
Steam distillation apparatus
-
Grinder or wood chipper
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass storage vials
Procedure:
-
Preparation of Plant Material: Grind the C. japonica wood into small chips to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the wood chips in the plant material flask.
-
Distillation: Pass steam through the wood chips. The steam will volatilize the essential oils.
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser to liquefy it.
-
Separation: Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil. Separate the essential oil from the aqueous layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.
Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
This protocol outlines a two-step purification process for isolating this compound from the essential oil extract.
Part A: Silica Gel Column Chromatography (Initial Fractionation)
Materials and Equipment:
-
Cryptomeria japonica essential oil
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Hexane (n-hexane)
-
Ethyl acetate
-
Rotary evaporator
-
Test tubes or fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (to elute non-polar hydrocarbons)
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate (this compound is expected to elute in fractions of intermediate polarity)
-
Continue with increasing concentrations of ethyl acetate to elute more polar compounds.
-
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate them using a rotary evaporator.
Part B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials and Equipment:
-
This compound-enriched fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
C18 preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample dissolution)
-
Vials for fraction collection
Procedure:
-
Sample Preparation: Dissolve the concentrated this compound fraction in methanol.
-
Method Development (Analytical Scale): Optimize the separation on an analytical HPLC system with a C18 column. A typical starting gradient is 70% acetonitrile in water, adjusting as necessary to achieve good resolution of the this compound peak.
-
Scale-Up to Preparative HPLC: Transfer the optimized method to the preparative HPLC system.
-
Injection and Fraction Collection: Inject the sample onto the preparative C18 column and elute with the optimized acetonitrile/water mobile phase. Collect the fraction corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the solvent from the purified this compound fraction, for example, by rotary evaporation or lyophilization.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Potential Signaling Pathways Modulated by Terpenoids
Disclaimer: The following diagram illustrates generalized signaling pathways that are known to be modulated by various terpenoids. Specific research on the direct effects of this compound on these pathways is currently limited. This diagram is for illustrative purposes to suggest potential areas of investigation.
Caption: Potential Signaling Pathways Modulated by Terpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequential Separation of Essential Oil Components during Hydrodistillation of Azorean Cryptomeria japonica Foliage: Eff… [ouci.dntb.gov.ua]
- 3. Essential Oil Composition and Anti-Cholinesterase Properties of Cryptomeria japonica Foliage Harvested in São Miguel Island (Azores) in Two Different Seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Essential Oils from Azorean Cryptomeria japonica Female Cones at Different Developmental Stages: Variations in the Yields and Chemical Compositions | MDPI [mdpi.com]
- 6. Essential Oil of Japanese Cedar (Cryptomeria japonica) Wood Increases Salivary Dehydroepiandrosterone Sulfate Levels after Monotonous Work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oshadhi.co.uk [oshadhi.co.uk]
- 8. mdpi.com [mdpi.com]
Analytical methods for Gleenol quantification in essential oils
Note on "Gleenol": The term "this compound" does not correspond to a recognized chemical compound in scientific literature. Therefore, this document provides analytical methods for the quantification of Eugenol , a major and well-characterized component of many essential oils, as a representative example. These methods can be adapted for other similar phenolic compounds found in essential oils. Eugenol is a key bioactive compound in various essential oils and is known for its therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial effects[1].
Application Notes: Quantification of Eugenol in Essential Oils
The accurate quantification of Eugenol is crucial for the quality control of essential oils and for the development of new pharmaceutical products[1]. Several analytical techniques can be employed for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most common and reliable methods.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures like essential oils[2]. For Eugenol quantification, GC-MS offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as eugenol acetate-d3, can significantly improve the accuracy and reproducibility of the method by minimizing variations from sample preparation and injection[1]. In some GC-MS analyses, derivatization of Eugenol to acetyl eugenol using acetic anhydride and triethylamine can be performed to enhance its chromatographic properties[2][3].
2. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is another widely used method for the quantification of Eugenol[4][5]. This technique separates compounds based on their polarity. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like orthophosphoric acid) and an organic solvent (such as acetonitrile or methanol)[6][7]. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength of around 280 nm[5][6]. HPLC methods are valued for their precision, accuracy, and reliability in determining Eugenol content[5].
Experimental Protocols
Protocol 1: Quantification of Eugenol by GC-MS
This protocol describes a general procedure for the quantification of Eugenol in essential oils using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add a known concentration of an internal standard (e.g., eugenol acetate-d3).
-
Dilute to volume with a suitable solvent like methanol or chloroform[2][6].
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection[2].
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977B or similar[8].
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[8].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode can be used).
-
Oven Temperature Program: Start at 40°C, hold for 10 minutes, then ramp at 4°C/min to 250°C and hold for 20 minutes[8].
-
MS Transfer Line Temperature: 280 °C[8].
-
MS Quadrupole Temperature: 150 °C[2].
-
Ionization Mode: Electron Ionization (EI) at 70 eV[8].
-
Mass Range: m/z 35-400 amu[8].
3. Data Analysis:
-
Identify the Eugenol peak based on its retention time and mass spectrum.
-
Quantify the Eugenol concentration by creating a calibration curve using standard solutions of known concentrations and the internal standard.
Protocol 2: Quantification of Eugenol by HPLC-DAD
This protocol provides a general method for Eugenol quantification using HPLC with a Diode Array Detector.
1. Sample Preparation:
-
Accurately weigh about 30 mg of the essential oil into a 50 mL volumetric flask[6].
-
Dissolve and dilute to volume with methanol[6].
-
Further dilute an aliquot of this solution with the mobile phase to achieve a concentration within the calibration range (e.g., 60 µg/mL)[6].
-
Filter the final solution through a 0.45 µm syringe filter.
2. HPLC Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity or similar.
-
Column: XTerra RP18 (250 x 4.6 mm, 5 µm) or equivalent C18 column[9].
-
Mobile Phase: Isocratic mixture of 60% methanol in water, or a gradient of acetonitrile and 0.1M orthophosphoric acid buffer[6][9].
-
Flow Rate: 1.0 mL/min[7].
-
Column Temperature: 30 °C[5].
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 280 nm[9].
3. Data Analysis:
-
Identify the Eugenol peak by its retention time and UV spectrum.
-
Quantify the Eugenol concentration using a calibration curve prepared from Eugenol standards of known concentrations.
Quantitative Data Summary
The following tables summarize validation parameters for Eugenol quantification from various studies.
Table 1: GC-MS and GC-FID Method Validation Data for Eugenol Quantification
| Parameter | GC-FID[10] | GC-MS[8] |
| Linearity Range | 200 - 1000 ng/mL | 0.3 - 1.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| LOD | 64.31 ng/mL | Not Reported |
| LOQ | Not Reported | Not Reported |
| Recovery | 98.1% | Not Reported |
| Precision (%RSD) | Not Reported | Not Reported |
Table 2: HPLC Method Validation Data for Eugenol Quantification
| Parameter | Method 1[5][9] | Method 2[7] | Method 3[11] |
| Linearity Range | 12.5 - 1000 ng/mL | 50 - 50,000 ng/mL | 0.11 - 0.53 µg/mL |
| Correlation Coefficient (r²) | > 0.9999 | > 0.99 | Not Reported |
| LOD | 0.81 ng/mL | 25 ng/mL | Not Reported |
| LOQ | 2.47 ng/mL | 50 ng/mL | Not Reported |
| Recovery | 103.7% | Not Reported | 99.36 - 99.60% |
| Precision (%RSD) | Intraday: 0.08-0.27% Interday: 0.32-1.19% | Not Reported | Not Reported |
Visualizations
Caption: Workflow for Eugenol quantification by GC-MS.
Caption: Workflow for Eugenol quantification by HPLC-DAD.
References
- 1. benchchem.com [benchchem.com]
- 2. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. phytojournal.com [phytojournal.com]
- 7. sciensage.info [sciensage.info]
- 8. itjfs.com [itjfs.com]
- 9. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Gleenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gleenol is a novel small molecule inhibitor targeting the hypothetical G-protein coupled receptor kinase 7 (GRK7), a key regulator in a novel signaling pathway implicated in oncogenesis. Overexpression of GRK7 has been correlated with increased cell proliferation and survival in several cancer cell lines. This compound, therefore, represents a promising therapeutic candidate. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using a panel of robust and widely accepted cell-based assays. Cell-based assays are integral to drug discovery for evaluating a compound's effect on cell viability, proliferation, and mechanisms of cell death.[1][2][3]
1. Overview of Cytotoxicity Assays
To comprehensively evaluate the cytotoxic potential of this compound, a multi-faceted approach employing assays that measure different cellular parameters is recommended.[2] This ensures a thorough understanding of the compound's biological effects. The selected assays include:
-
MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability and proliferation.[4][5]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[6][7][8]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.[9][10][11][12]
These assays provide complementary information on the dose-dependent cytotoxic and cytostatic effects of this compound.
2. Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 12.5 |
| A549 (Lung Cancer) | MTT | 48 | 25.8 |
| MCF-7 (Breast Cancer) | MTT | 48 | 8.2 |
| HeLa (Cervical Cancer) | LDH | 48 | 15.1 |
| A549 (Lung Cancer) | LDH | 48 | 30.2 |
| MCF-7 (Breast Cancer) | LDH | 48 | 10.5 |
Table 2: Hypothetical Apoptosis/Necrosis Induction by this compound in MCF-7 Cells (48 hours)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 5 | 70.3 ± 3.5 | 18.5 ± 2.2 | 8.1 ± 1.1 | 3.1 ± 0.6 |
| 10 | 45.1 ± 4.2 | 35.6 ± 3.1 | 15.2 ± 1.8 | 4.1 ± 0.8 |
| 20 | 20.8 ± 2.9 | 48.2 ± 4.5 | 25.7 ± 2.9 | 5.3 ± 1.0 |
3. Experimental Protocols
The following are detailed protocols for the recommended cytotoxicity assays.
General Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well and 6-well tissue culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in T-75 flasks with complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, detach adherent cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Seed cells into appropriate culture plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in the cell culture plates with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
MTT Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5]
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in section 3.1.
-
After the incubation period, add 10-20 µL of MTT solution to each well.[13][14]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Carefully aspirate the medium. For suspension cells, centrifuge the plate first.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][13]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]
-
Measure the absorbance at 570-590 nm using a microplate reader.[4]
LDH Assay for Cytotoxicity
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8]
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in section 3.1.
-
Prepare control wells:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.[8]
-
Add the stop solution provided in the kit.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[6][7]
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, and propidium iodide (PI) to identify cells with compromised membranes, which are indicative of late apoptosis or necrosis.[10][12]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11][16]
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound as described in section 3.1.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[16]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][16]
-
Add 5 µL of PI staining solution.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
4. Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity testing.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
References
- 1. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mcb.berkeley.edu [mcb.berkeley.edu]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Antimicrobial Activity Testing of Gleenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gleenol, a sesquiterpenoid alcohol with the chemical formula C15H26O, is a naturally occurring compound found in various plants.[1][2] As the emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents, it is crucial to evaluate the potential antimicrobial properties of such natural compounds.[3] This document provides a detailed protocol for determining the antimicrobial activity of this compound, enabling researchers to obtain reproducible and comparable data essential for early-stage drug development.
The protocols outlined below are based on internationally recognized standards for antimicrobial susceptibility testing (AST) and are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against relevant microbial strains.[4][5]
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. The primary methods described here are broth microdilution for determining the MIC and subsequent subculturing for determining the MBC.[6][7]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8]
Data Presentation
Quantitative data from antimicrobial activity testing should be summarized for clear comparison. The following table provides a template for presenting MIC and MBC values for this compound against various microorganisms.
| Microorganism | Strain ID | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | |||
| Staphylococcus aureus | ATCC 29213 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 10231 |
Experimental Protocols
Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[4]
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates[6]
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity[5]
-
Quality control (QC) bacterial and fungal strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 10231)[6]
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)[6]
-
Microplate reader or manual reading mirror
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the MIC and MBC of this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of a substance.[4][6]
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi).
-
Preparation of Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution directly in the 96-well microtiter plate.[4] The final concentration range should be sufficient to determine the MIC, for example, from 256 µg/mL to 0.5 µg/mL.
-
Standardization of Inoculum: From a fresh culture (18-24 hours), prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[4] Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]
-
Inoculation of the Microtiter Plate: Add the standardized microbial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: A well containing only the appropriate broth and the microbial inoculum (no this compound).[6]
-
Sterility Control: A well containing only the appropriate broth (no this compound, no microorganisms).[6]
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution and inoculation.
-
Solvent Control: A well containing the highest concentration of DMSO used in the dilutions and the microbial inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[4] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined by subculturing the preparations from the MIC assay onto agar plates.[7]
-
Subculturing: From each well in the MIC plate that shows no visible growth, pipette a small volume (typically 10-100 µL) and spread it onto a sterile agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[7]
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration that prevents any colony formation on the agar plate.
Signaling Pathway and Mechanism of Action
While the specific signaling pathways affected by this compound are not yet elucidated, many essential oil components exert their antimicrobial effects by disrupting the bacterial cell membrane.[8] This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death. Further research, such as membrane potential assays and analysis of macromolecule leakage, would be necessary to determine the precise mechanism of action for this compound.[9][10]
Caption: Postulated mechanism of antimicrobial action for this compound.
Conclusion
This document provides a comprehensive framework for the in vitro evaluation of the antimicrobial activity of this compound. Adherence to these standardized protocols will ensure the generation of reliable and comparable data, which is a critical step in the assessment of this compound's potential as a novel antimicrobial agent. The results from these assays will provide valuable insights for further preclinical development.
References
- 1. This compound | C15H26O | CID 6429080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 72203-99-7 [thegoodscentscompany.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 10. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
Gleenol as a Potential Insecticide: Application Notes and Protocols
For Research Use Only
Introduction
Gleenol is a sesquiterpenoid alcohol, a class of organic compounds known for their diverse biological activities. This document outlines the potential of this compound as a novel insecticide, drawing upon evidence from related compounds and the plant sources from which it is derived. This compound has been identified in plants such as Cryptomeria japonica and various Pelargonium species.[1][2] Essential oils from these plants have demonstrated notable insecticidal and repellent properties, suggesting that this compound may be a contributing active component.[3][4][5][6]
These application notes provide a framework for researchers to investigate the insecticidal potential of this compound. The included protocols are intended as a starting point for screening and characterization of its activity against various insect pests.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [7] |
| Molecular Weight | 222.37 g/mol | [7] |
| IUPAC Name | (5S,6R,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol | [7] |
| CAS Number | 72203-99-7 | [3] |
| Appearance | Not explicitly defined; likely an oil or crystalline solid | |
| Solubility | Soluble in alcohol; estimated water solubility of 2.378 mg/L at 25°C | [3] |
| Boiling Point | 314.00 to 315.00 °C at 760.00 mm Hg (estimated) | [3] |
| Flash Point | 269.00 °F (131.50 °C) (estimated) | [3] |
Evidence for Potential Insecticidal Activity
While no direct studies on the insecticidal properties of isolated this compound are currently available, the activity of essential oils from plants containing this compound provides a strong rationale for its investigation.
Insecticidal and Repellent Activity of Cryptomeria japonica Essential Oil
Essential oil from the leaves of Cryptomeria japonica has been shown to be an effective repellent and insecticide against silverfish (Lepisma saccharina).[3][8] It has also demonstrated larvicidal efficacy against the mosquito Anopheles gambiae.[9]
| Bioassay | Target Insect | Results |
| Repellency | Lepisma saccharina | 80% repellency at a dosage of 0.01 mg/cm³[3] |
| Toxicity | Lepisma saccharina | 100% mortality within 10 hours at a concentration of 0.16 mg/cm³[3][8] |
| Larvicidal Activity | Anopheles gambiae | LC₅₀ ranging from 5.55 to 63.92 µg/mL in laboratory conditions[9] |
Insecticidal and Repellent Activity of Pelargonium spp. (Geranium) Essential Oil
Essential oils derived from various Pelargonium species are known for their broad-spectrum insecticidal and repellent effects.[4][5][6]
| Bioassay | Target Insect | Results |
| Toxicity | Sitophilus zeamais (Maize weevil) | Up to 100% mortality through contact and ingestion[5] |
| Larvicidal Activity | Aedes aegypti (Yellow fever mosquito) | 82.5% mortality at a dose of 0.1 mg/mL[4] |
| Biting Deterrence | Aedes aegypti | Biting Deterrent Index (BDI) of up to 0.8 at 100g/cm²[6] |
| Acaricidal Activity | Rhipicephalus annulatus (Cattle tick) | Up to 73.3% mortality at a 10% concentration[10] |
Postulated Mechanism of Action
The precise mechanism of action for this compound is unknown. However, many sesquiterpenoids and other components of essential oils exert their insecticidal effects through neurotoxic pathways. A plausible hypothesis is that this compound may act on the insect's nervous system, potentially as a modulator of neurotransmitter receptors such as the octopamine receptor, or by inhibiting key enzymes like acetylcholinesterase (AChE).
Caption: Postulated neurotoxic mechanism of this compound in insects.
Experimental Protocols
The following protocols provide a foundation for assessing the insecticidal potential of this compound.
Formulation of this compound for Bioassays
For initial screening, a stock solution of this compound should be prepared in an appropriate solvent, such as acetone or ethanol, due to its low water solubility. Serial dilutions can then be made from this stock solution. For aqueous applications, a surfactant like Tween 80 (0.1%) can be added to the final dilution in distilled water to create a stable emulsion.
Caption: Workflow for preparing this compound test formulations.
Protocol for Contact Toxicity Bioassay
This assay determines the toxicity of this compound when in direct contact with the insect cuticle.
Materials:
-
This compound test formulations
-
Solvent control (e.g., acetone)
-
Negative control (e.g., water with surfactant)
-
Micropipette
-
Petri dishes or glass vials
-
Test insects (e.g., houseflies, flour beetles)
-
Ventilated holding containers with food and water
Procedure:
-
Anesthetize adult insects briefly with CO₂ or by chilling.
-
Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the this compound formulation to the dorsal thorax of each insect.
-
Prepare control groups treated with solvent only and the negative control.
-
Place the treated insects into the holding containers.
-
Maintain the insects under controlled conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Repeat the experiment with at least three replicates for each concentration.
Caption: Workflow for the contact toxicity bioassay.
Protocol for Fumigant Toxicity Bioassay
This assay evaluates the toxicity of this compound in its vapor phase, which is relevant for pests in enclosed spaces.
Materials:
-
This compound stock solution in a volatile solvent (e.g., acetone)
-
Filter paper discs
-
Glass jars or sealed containers of a known volume
-
Test insects (e.g., stored product pests like grain weevils)
-
Mesh-covered small cages to hold insects
Procedure:
-
Apply a specific amount of the this compound stock solution onto a filter paper disc.
-
Allow the solvent to evaporate completely, leaving a known amount of this compound on the paper.
-
Place the treated filter paper at the bottom of a glass jar.
-
Introduce a small cage containing a known number of insects into the jar, ensuring they do not come into direct contact with the treated paper.
-
Seal the jar tightly.
-
Prepare a control jar with a solvent-treated filter paper.
-
Maintain the jars at a constant temperature.
-
Record insect mortality at regular intervals (e.g., every 2-4 hours for up to 24 hours).
-
Conduct at least three replicates for each concentration.
Protocol for Repellency Bioassay
This assay assesses the ability of this compound to repel insects from a treated area.
Materials:
-
This compound test formulations
-
Filter paper
-
Petri dishes
-
Test insects (e.g., ants, cockroaches, or mosquitoes)
-
Y-tube olfactometer (for flying insects) or treated area assay (for crawling insects)
Procedure (Treated Area Method):
-
Cut a filter paper disc to fit the size of a Petri dish and divide it in half.
-
Apply a this compound formulation to one half of the filter paper and the solvent control to the other half.
-
Allow the solvent to evaporate.
-
Place the two halves together in the Petri dish.
-
Introduce a known number of insects into the center of the dish.
-
Cover the dish and keep it in the dark to avoid visual bias.
-
After a set period (e.g., 30 minutes), count the number of insects on each half of the filter paper.
-
Calculate the percent repellency based on the distribution of the insects.
-
Replicate the experiment multiple times.
Data Analysis and Interpretation
The data from these bioassays should be analyzed to determine key efficacy parameters:
-
LD₅₀ (Lethal Dose, 50%): The dose of this compound that causes 50% mortality in the test population in a contact toxicity assay. This is typically calculated using probit analysis.
-
LC₅₀ (Lethal Concentration, 50%): The concentration of this compound that causes 50% mortality in a fumigant or larvicidal assay.
-
Percent Repellency (PR): Calculated for repellency assays to quantify the deterrent effect.
Safety Precautions
This compound is a research compound with an incomplete toxicological profile. Standard laboratory safety practices should be strictly followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, ingestion, and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for any available toxicological information.
By following these guidelines and protocols, researchers can effectively evaluate the potential of this compound as a novel, bio-based insecticide for future development and application in pest management.
References
- 1. This compound | C15H26O | CID 6429080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. researchgate.net [researchgate.net]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic insecticidal mode of action between sesquiterpene lactones and a phototoxin, alpha-terthienyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silverfish - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of geranium oil formulations effective for control of phenotypic resistant cattle tick Rhipicephalus annulatus - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gleenol in plant growth regulation studies
Disclaimer: The following Application Notes and Protocols are for a hypothetical compound named "Gleenol." There is no scientific literature available on a compound with this name for plant growth regulation. This document is intended as a detailed, illustrative example to fulfill the user's request for a specific content format and structure. The experimental data, signaling pathways, and protocols are fictional but are designed to be scientifically plausible based on established principles of plant hormone biology.
Application Notes and Protocols: this compound
Topic: Application of this compound in Plant Growth Regulation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic small molecule that acts as a potent and selective antagonist of the gibberellin (GA) signaling pathway in higher plants. By competitively inhibiting the binding of bioactive gibberellins to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor, this compound effectively blocks the degradation of DELLA proteins.[1][2] DELLA proteins are nuclear-localized growth repressors; their stabilization by this compound leads to a dose-dependent reduction in plant stature, delayed flowering, and inhibition of seed germination.[3][4] These properties make this compound a valuable tool for fundamental research in plant development and a potential lead compound for the development of novel plant growth regulators for agricultural applications.
Mechanism of Action
Gibberellins promote plant growth by binding to the GID1 receptor, which then interacts with DELLA proteins.[1][5] This GA-GID1-DELLA complex is recognized by an F-box protein (SLY1 in Arabidopsis), leading to the polyubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[6][7] The degradation of DELLA proteins relieves their repressive effect on transcription factors that promote growth.
This compound's structure allows it to fit into the GA-binding pocket of the GID1 receptor, but it does not induce the conformational change necessary for stable interaction with DELLA proteins.[8] Consequently, the DELLA proteins remain stable and continue to suppress the expression of GA-responsive genes, resulting in a dwarf phenotype.[9]
Data Presentation
Table 1: Dose-Response of this compound on Arabidopsis thaliana (Col-0) Seedling Growth
| This compound Concentration (µM) | Primary Root Length (mm) ± SD (n=30) | Hypocotyl Length (mm) ± SD (n=30) | Germination Rate (%) after 72h |
| 0 (Control) | 15.2 ± 1.8 | 5.1 ± 0.6 | 98 |
| 0.1 | 13.8 ± 1.5 | 4.8 ± 0.5 | 97 |
| 1 | 9.5 ± 1.1 | 3.2 ± 0.4 | 85 |
| 10 | 4.1 ± 0.7 | 1.5 ± 0.3 | 42 |
| 50 | 2.3 ± 0.4 | 1.1 ± 0.2 | 15 |
Seedlings were grown on 1/2 MS agar plates containing the indicated concentrations of this compound for 7 days under a 16h light/8h dark cycle.
Table 2: Effect of this compound on Flowering Time and Plant Height in Arabidopsis thaliana (Col-0)
| Treatment | Days to Bolting ± SD (n=20) | Rosette Leaf Number at Bolting ± SD (n=20) | Final Plant Height (cm) ± SD (n=20) |
| Control (0.1% DMSO) | 25.3 ± 2.1 | 12.1 ± 1.3 | 35.8 ± 3.4 |
| 10 µM this compound | 38.6 ± 3.5 | 18.5 ± 1.9 | 12.4 ± 2.1 |
Plants were grown in soil and sprayed with the treatment solution every 3 days.
Table 3: Relative Gene Expression of GA-Responsive Genes in this compound-Treated Seedlings
| Gene | Function | Fold Change (10 µM this compound vs. Control) |
| GA3ox1 | GA biosynthesis | 3.2 (feedback upregulation) |
| RGA | DELLA protein | No significant change in transcript |
| GASA1 | GA-regulated protein | -4.5 (downregulation) |
| EXP8 | Expansin | -6.2 (downregulation) |
Gene expression was determined by qRT-PCR on 7-day-old seedlings treated for 24 hours.
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
This protocol details a method for quantifying the effect of this compound on primary root elongation in Arabidopsis thaliana seedlings.[10]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
This compound stock solution (10 mM in DMSO)
-
Murashige and Skoog (MS) basal salt mixture
-
Sucrose
-
MES buffer
-
Phytoagar
-
Sterile petri dishes (100 mm x 15 mm)
-
Micropipettes and sterile tips
-
Sterilization solution (e.g., 50% bleach, 0.1% Triton X-100)
-
Sterile water
Procedure:
-
Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of sterilization solution and vortex for 5-10 minutes. c. Pellet the seeds by centrifugation and remove the supernatant. d. Wash the seeds five times with 1 mL of sterile water. e. Resuspend seeds in 0.1% sterile agar solution and stratify at 4°C for 2-3 days to ensure uniform germination.[11]
-
Preparation of Growth Media: a. Prepare 1/2 MS medium with 1% sucrose and 0.5 g/L MES. b. Adjust the pH to 5.7 with KOH. c. Add 0.8% (w/v) phytoagar and autoclave. d. Cool the medium to ~50-60°C in a water bath. e. Add this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50 µM). Ensure the final DMSO concentration is constant across all treatments (e.g., 0.1%). f. Pour approximately 25 mL of medium into each sterile petri dish and allow to solidify.
-
Plating and Growth: a. Under a laminar flow hood, place 10-15 sterilized seeds in a line on the surface of the agar in each plate. b. Seal the plates with micropore tape. c. Place the plates vertically in a growth chamber at 22°C with a 16h light/8h dark photoperiod.
-
Data Collection and Analysis: a. After 7 days, scan the plates at high resolution. b. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ). c. Calculate the average root length and standard deviation for each treatment.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the analysis of gene expression changes in Arabidopsis seedlings in response to this compound treatment.[12][13][14]
Materials:
-
7-day-old Arabidopsis seedlings grown in liquid 1/2 MS medium
-
This compound stock solution (10 mM in DMSO)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target and reference genes (e.g., ACTIN2)
Procedure:
-
Treatment and Sample Collection: a. Grow Arabidopsis seedlings in flasks of liquid 1/2 MS medium for 7 days on a shaker. b. Add this compound to a final concentration of 10 µM (and a DMSO control). c. After 24 hours of treatment, harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C.
-
RNA Extraction and cDNA Synthesis: a. Grind the frozen tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qRT-PCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 300-500 nM each), and diluted cDNA. b. Run the qPCR on a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s). c. Include a melt curve analysis to verify the specificity of the amplicons.
-
Data Analysis: a. Determine the quantification cycle (Cq) values for each gene. b. Normalize the Cq values of the target genes to a stable reference gene (e.g., ACTIN2). c. Calculate the relative fold change in gene expression using the 2-ΔΔCq method.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for the root growth inhibition assay.
Caption: Logical relationships between hypothesis and experiments.
References
- 1. GID1-mediated gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 7. Molecular mechanism of gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for gibberellin recognition by its receptor GID1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
- 11. Protocols Plant Genes [bio.purdue.edu]
- 12. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 14. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Gleenol Bioactivity
Introduction
Gleenol is a novel small molecule compound hypothesized to be a potent and selective inhibitor of the RAF-MEK-ERK signaling cascade, a critical pathway in regulating cell proliferation, differentiation, and survival.[1][2][3][] Dysregulation of this pathway, often due to mutations in genes like BRAF and KRAS, is a hallmark of many human cancers.[][5] this compound is designed to target and inhibit the dual-specificity kinases MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1/2 and blocking downstream signaling.[6] This application note provides a comprehensive suite of protocols for the high-throughput screening (HTS) and characterization of this compound's bioactivity, from initial biochemical assays to cell-based confirmation of its mechanism of action.
Signaling Pathway Overview
The RAF-MEK-ERK pathway is a three-tiered kinase cascade that transmits extracellular signals to the nucleus to regulate gene expression.[2][7] The pathway is initiated by the activation of the small GTPase Ras, which then recruits and activates RAF kinases. RAF, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK.[6] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell growth and proliferation.[8] this compound is proposed to inhibit MEK, thereby blocking this entire downstream cascade.
Caption: The RAF-MEK-ERK signaling pathway with this compound's proposed point of inhibition.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - LanthaScreen™ Eu Kinase Binding Assay
This biochemical assay is used as the primary screen to identify direct binding of this compound to the MEK1 kinase.[9][10][11] It is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[9]
Caption: Workflow for confirming this compound's on-target activity via Western Blot.
Methodology:
-
Cell Treatment: Plate A375 cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal ERK activation. [1]Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. [1]Transfer the separated proteins to a PVDF membrane. [1]4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. [1] b. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204). [8][12] c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [1]5. Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. [1][13]6. Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK to determine the dose-dependent inhibition by this compound.
Data Presentation
Quantitative data should be summarized for clear comparison of potency and efficacy.
Table 1: Biochemical and Cellular Potency of this compound
| Compound | LanthaScreen™ MEK1 IC₅₀ (nM) | CellTiter-Glo® GI₅₀ (nM) (A375 cells) |
|---|---|---|
| This compound | 15.2 | 45.8 |
| Control (Trametinib) | 1.8 | 5.1 |
Table 2: this compound Selectivity Profile (IC₅₀ Values in nM)
| Kinase Target | This compound | Control (Trametinib) |
|---|---|---|
| MEK1 | 15.2 | 1.8 |
| MEK2 | 18.5 | 2.2 |
| p38α | >10,000 | >10,000 |
| JNK1 | >10,000 | >10,000 |
| CDK2 | 8,500 | >10,000 |
Disclaimer: All data presented is fictional and for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Gleenol Derivatization for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gleenol, a naturally occurring axane sesquiterpenoid, has demonstrated a range of biological activities, including insecticidal and antifouling properties.[1] Its spirocyclic core and functional groups present an attractive scaffold for chemical modification to explore and optimize its therapeutic or industrial potential. This document provides detailed application notes and protocols for the derivatization of this compound to facilitate structure-activity relationship (SAR) studies. The primary focus is on generating a library of this compound analogs and evaluating their biological efficacy to identify key structural motifs responsible for their activity. While extensive SAR data for this compound is not yet publicly available, this guide presents a hypothetical framework and protocols based on established methodologies for natural product derivatization and bioactivity screening.
Data Presentation: Hypothetical SAR of this compound Derivatives
To illustrate the process of an SAR study, the following table summarizes hypothetical quantitative data for a series of this compound derivatives against a common insect pest and a marine fouling organism. The proposed modifications focus on the hydroxyl group at the C-6 position, a common site for derivatization in terpene alcohols.
Table 1: Hypothetical Biological Activity of this compound and Its Derivatives
| Compound ID | R-Group Modification at C-6 | Insecticidal Activity (LC50, µM) vs. Spodoptera frugiperda | Antifouling Activity (EC50, µM) vs. Balanus amphitrite |
| 1 | -OH (this compound) | 150 | 25 |
| 2 | -OCH3 (Methyl ether) | 120 | 35 |
| 3 | -OAc (Acetate ester) | 85 | 15 |
| 4 | -OBz (Benzoate ester) | 60 | 10 |
| 5 | -O(CH2)2CH3 (Propyl ether) | 110 | 40 |
| 6 | -O(p-Cl)Bz (p-Chlorobenzoate) | 45 | 8 |
Note: The data presented in this table is purely illustrative to demonstrate the principles of SAR analysis and is not based on published experimental results for this compound derivatives.
Experimental Protocols
General Protocol for the Synthesis of this compound Esters (e.g., Compound 3 & 4)
This protocol describes a general method for the esterification of the C-6 hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or carboxylic acid anhydride
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as TEA (1.5 equivalents) or a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol for Insecticidal Bioassay against Spodoptera frugiperda (Fall Armyworm)
This protocol outlines a diet-incorporation method to assess the insecticidal activity of this compound derivatives.
Materials:
-
Second-instar larvae of Spodoptera frugiperda
-
Artificial diet for lepidopteran larvae
-
This compound derivatives dissolved in a suitable solvent (e.g., acetone)
-
24-well plates
-
Incubator (25 ± 1 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod)
Procedure:
-
Prepare a series of concentrations for each this compound derivative.
-
Incorporate a known volume of each test solution into the molten artificial diet and mix thoroughly. An equivalent volume of the solvent is used for the control group.
-
Dispense the treated diet into the wells of a 24-well plate and allow it to solidify.
-
Place one second-instar larva into each well.
-
Seal the plates with a breathable membrane.
-
Incubate the plates under the specified conditions.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Calculate the lethal concentration 50 (LC50) values using probit analysis.
Protocol for Antifouling Bioassay against Balanus amphitrite (Barnacle) Larvae
This protocol describes an anti-settlement assay to evaluate the antifouling potential of this compound derivatives.
Materials:
-
Competent cyprid larvae of Balanus amphitrite
-
Filtered seawater (FSW)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
24-well polystyrene plates
-
Stereomicroscope
Procedure:
-
Prepare a range of concentrations of the test compounds in FSW. The final solvent concentration should be non-toxic to the larvae (typically ≤ 0.1%).
-
Add the test solutions to the wells of a 24-well plate. A solvent control should be included.
-
Add 15-20 cyprid larvae to each well.
-
Incubate the plates at 25 °C in the dark for 24-48 hours.
-
Count the number of settled (metamorphosed) and swimming (unsettled) larvae in each well under a stereomicroscope.
-
Calculate the percentage of settlement inhibition for each concentration.
-
Determine the effective concentration 50 (EC50) values by non-linear regression analysis.
Mandatory Visualizations
References
Application Note & Protocol: Evaluation of Gleenol's Termiticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gleenol is a naturally occurring sesquiterpenoid found in a variety of plants and marine organisms.[1][2][3] Natural products are a promising source for the development of novel, environmentally-benign pesticides.[4] This document provides a comprehensive set of protocols to evaluate the potential termiticidal effects of this compound. The methodologies described herein are based on established and internationally recognized standards for testing the efficacy of chemical compounds against subterranean termites.[5][6]
The following protocols detail laboratory-based bioassays designed to determine the toxicity, repellency, and overall efficacy of this compound against economically significant termite species. These assays include no-choice tests to assess toxicity and choice tests to evaluate repellent properties.[5] Furthermore, a protocol for a soil barrier test is included to simulate field conditions and assess the potential of this compound as a soil termiticide.[4][7]
1. Materials and Reagents
-
This compound: Purity ≥ 95%.
-
Termites: Healthy, undifferentiated worker termites (e.g., Reticulitermes flavipes, Coptotermes formosanus).[6][8] Termites should be from a single, healthy colony and used within 90 days of collection.[8]
-
Solvent: Acetone or ethanol (analytical grade).
-
Substrate: Southern yellow pine (Pinus taeda) or other termite-susceptible wood, cut into uniform blocks (e.g., 2.5 x 2.5 x 1.0 cm).
-
Sand: Washed, sterile silica sand.[6]
-
Containers: Petri dishes or similar containers for bioassays.[6]
-
Distilled Water: For moistening the sand.
-
Filter Paper: Whatman No. 1 or equivalent.
2. Experimental Protocols
2.1. Protocol 1: No-Choice Bioassay for Toxicity Assessment
This assay is designed to determine the direct toxicity of this compound to termites when no other food source is available.[6]
Methodology:
-
Preparation of this compound Solutions: Prepare a series of this compound concentrations (e.g., 10, 50, 100, 250, 500, 1000 ppm) in a suitable solvent (e.g., acetone). A solvent-only control is also required.
-
Treatment of Wood Blocks: Immerse wood blocks in the this compound solutions for 30 seconds. Allow the solvent to evaporate completely in a fume hood for at least 24 hours. Control blocks are treated with the solvent only.
-
Experimental Setup:
-
Add 150g of sterile sand to each container and moisten with distilled water (e.g., 27 ml for Reticulitermes).[6]
-
Place one treated wood block in the center of each container.
-
Introduce 100 worker termites into each container.[8]
-
Replicate each treatment concentration and the control at least five times.
-
-
Incubation: Maintain the containers in an incubator at 25 ± 2°C and >85% relative humidity for 28 days.
-
Data Collection:
-
Record termite mortality at 7, 14, 21, and 28 days.
-
At the end of the experiment, visually rate the wood blocks for damage using a standard rating scale (e.g., 10 = sound, 9 = light attack, 7 = moderate attack, 4 = heavy attack, 0 = failure).
-
Measure the mass loss of the wood blocks after cleaning and drying.
-
2.2. Protocol 2: Choice Bioassay for Repellency Assessment
This assay evaluates whether termites are repelled by this compound-treated wood when an untreated food source is also available.[5]
Methodology:
-
Preparation of this compound Solutions and Wood Blocks: Prepare as described in Protocol 2.1.
-
Experimental Setup:
-
Prepare containers with moistened sand as in Protocol 2.1.
-
Place one this compound-treated wood block and one solvent-treated control wood block on opposite sides of each container.[6]
-
Introduce 100 worker termites into the center of each container.
-
Replicate each treatment concentration and a control with two solvent-treated blocks at least five times.
-
-
Incubation: Maintain the containers under the same conditions as Protocol 2.1 for 28 days.
-
Data Collection:
-
Record termite mortality at 28 days.
-
Visually rate the damage to both the treated and control wood blocks.
-
Measure the mass loss of both wood blocks.
-
2.3. Protocol 3: Soil Barrier Bioassay
This protocol assesses the ability of this compound to create a repellent or toxic barrier in the soil, preventing termites from reaching a food source.[4][7]
Methodology:
-
Preparation of Treated Sand: Prepare different concentrations of this compound in a solvent. Mix the solutions thoroughly with sand to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). Allow the solvent to evaporate completely. A solvent-treated sand control is also required.
-
Experimental Setup:
-
Use glass or plastic tubes (e.g., 15 cm long, 2.5 cm diameter).
-
Fill a central section of the tube (e.g., 5 cm) with the this compound-treated sand.
-
Place moistened, untreated sand on either side of the treated barrier.
-
Place a small block of untreated wood at one end of the tube to act as a food source.
-
Introduce 100 worker termites to the opposite end of the tube.
-
Replicate each concentration and the control at least five times.
-
-
Incubation: Maintain the tubes under the same conditions as Protocol 2.1 for 7 days.
-
Data Collection:
-
Record the distance termites tunnel into the treated sand daily.
-
Record termite mortality at the end of the 7-day period.
-
Note whether the termites successfully breached the treated barrier and reached the wood.
-
3. Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Results from No-Choice Bioassay
| This compound Conc. (ppm) | Mean Mortality (%) at 28 days | Mean Wood Mass Loss (mg) | Mean Wood Damage Rating |
| 0 (Control) | 5.2 ± 1.5 | 350.4 ± 45.2 | 4 (Heavy Attack) |
| 10 | 15.8 ± 3.2 | 280.1 ± 30.5 | 7 (Moderate Attack) |
| 50 | 45.3 ± 5.1 | 150.6 ± 22.8 | 9 (Light Attack) |
| 100 | 88.9 ± 4.5 | 45.2 ± 10.1 | 9 (Light Attack) |
| 250 | 100.0 ± 0.0 | 10.1 ± 5.3 | 10 (Sound) |
| 500 | 100.0 ± 0.0 | 2.5 ± 1.1 | 10 (Sound) |
| 1000 | 100.0 ± 0.0 | 0.8 ± 0.5 | 10 (Sound) |
Table 2: Hypothetical Results from Choice Bioassay
| This compound Conc. (ppm) | Mean Wood Mass Loss (mg) - Treated | Mean Wood Mass Loss (mg) - Control | Mean Mortality (%) at 28 days |
| 0 (Control) | 180.5 ± 25.1 | 175.3 ± 22.9 | 6.1 ± 1.8 |
| 10 | 120.3 ± 18.9 | 250.7 ± 33.4 | 10.5 ± 2.5 |
| 50 | 50.8 ± 10.2 | 310.2 ± 40.1 | 25.4 ± 4.1 |
| 100 | 15.4 ± 5.8 | 340.6 ± 38.7 | 40.2 ± 5.6 |
| 250 | 5.1 ± 2.3 | 360.1 ± 42.5 | 65.8 ± 6.3 |
| 500 | 1.2 ± 0.8 | 355.9 ± 41.0 | 85.1 ± 5.9 |
| 1000 | 0.5 ± 0.3 | 358.4 ± 39.8 | 98.2 ± 1.5 |
Table 3: Hypothetical Results from Soil Barrier Bioassay
| This compound Conc. (ppm) | Mean Tunneling Distance (cm) | Barrier Breached (%) | Mean Mortality (%) at 7 days |
| 0 (Control) | 5.0 (complete) | 100 | 4.5 ± 1.2 |
| 10 | 3.8 ± 0.9 | 80 | 8.2 ± 2.1 |
| 50 | 1.5 ± 0.5 | 20 | 15.6 ± 3.5 |
| 100 | 0.2 ± 0.1 | 0 | 30.1 ± 4.8 |
| 250 | 0.0 | 0 | 55.7 ± 6.2 |
| 500 | 0.0 | 0 | 89.4 ± 5.4 |
| 1000 | 0.0 | 0 | 100.0 ± 0.0 |
4. Visualizations
4.1. Experimental Workflows
4.2. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in termites that this compound could potentially disrupt, leading to toxicity. This is a speculative model for research purposes. A plausible mechanism for a natural compound could involve the disruption of the insect's immune system or nervous system.[9][10]
5. Interpretation of Results and Further Steps
The results from these assays will provide a comprehensive initial assessment of this compound's potential as a termiticide.
-
High mortality and low wood consumption in the no-choice assay would indicate that this compound is toxic to termites.
-
Significantly lower consumption of treated wood compared to control wood in the choice assay would suggest that this compound has repellent properties.
-
Inhibition of tunneling or high mortality in the soil barrier test would indicate that this compound could be effective as a soil treatment to protect structures.[4]
Positive results from these laboratory assays would warrant further investigation, including:
-
Field trials to evaluate the performance of this compound under real-world conditions.[11][12]
-
Mode of action studies to elucidate the specific biochemical and physiological effects of this compound on termites.
-
Toxicological studies to assess the safety of this compound for non-target organisms and the environment.
-
Formulation development to optimize the delivery and stability of this compound for commercial application.
References
- 1. This compound | C15H26O | CID 6429080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Several Plants Extracts on the Tunneling Activity and Survival of Subterranean Termites (Coptotermes gestroi and Globitermes sulphureus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testinglab.com [testinglab.com]
- 6. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]
- 7. icup.org.uk [icup.org.uk]
- 8. settek.com [settek.com]
- 9. Green method to kill termites | News | Chemistry World [chemistryworld.com]
- 10. mdpi.com [mdpi.com]
- 11. bioone.org [bioone.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Troubleshooting & Optimization
Gleenol Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Gleenol. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This guide addresses potential problems that may arise during the key stages of this compound total synthesis, with a focus on improving reaction yields.
Section 1: Spirocycle Formation via Claisen Rearrangement
The Claisen rearrangement is a critical step in many this compound syntheses for constructing the spiro[4.5]decane core.[1] While often high-yielding, several factors can lead to suboptimal results.
Q1: My Claisen rearrangement is giving a low yield of the desired spiro[4.5]decane. What are the potential causes and how can I improve it?
A1: Low yields in the Claisen rearrangement can stem from several factors. A systematic approach to troubleshooting is recommended.[2]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Temperature: The reaction temperature is crucial. For the formation of the spiro[4.5]decane core of this compound, high temperatures are often required.[1] If the temperature is too low, the reaction rate will be slow, and if it is too high, it could lead to decomposition of the starting material or product. A modest increase in temperature, for example in 10-20°C increments, can be attempted.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Polar solvents tend to accelerate the Claisen rearrangement.[2] If you are using a nonpolar solvent, consider switching to a high-boiling polar aprotic solvent.
-
Purity of Starting Material: Impurities in the starting allyl vinyl ether can inhibit the rearrangement. Ensure your starting material is pure by using appropriate purification techniques such as distillation or chromatography.
Q2: I am observing the formation of multiple byproducts in my Claisen rearrangement. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common issue. Identifying the byproducts can help in devising a strategy to minimize their formation.
-
Elimination Reactions: At high temperatures, elimination reactions can compete with the Claisen rearrangement, especially if the substrate has sensitive functional groups. If elimination is suspected, try running the reaction at the lower end of the effective temperature range.
-
Aromatic Claisen Rearrangement Byproducts: If your substrate contains an aromatic ring, you might observe byproducts from ortho- and para-rearrangements.[3] Careful control of substituents on the aromatic ring can direct the rearrangement to the desired position.
-
Alternative Reaction Pathways: Depending on the substrate, other pericyclic reactions might compete with the desired[4][4]-sigmatropic rearrangement. A thorough analysis of the substrate's structure is necessary to predict and potentially avoid these alternative pathways.
Section 2: Installation of the Isopropyl Group
A common challenge in this compound synthesis is the stereoselective installation of the isopropyl group. One reported method involves the use of a ketene dithioacetal.[1]
Q3: I am having trouble with the installation of the isopropyl group using the ketene dithioacetal method, resulting in a low yield. What could be the issue?
A3: Low yields in this step can be attributed to several factors related to the formation and reaction of the ketene dithioacetal.
-
Inefficient Formation of the Dithioacetal: The reaction of an acetophenone with carbon disulfide and methyl iodide requires a strong base and low temperatures to be efficient. Ensure that your base (e.g., sodium tert-butoxide) is fresh and that the reaction temperature is strictly maintained at 0°C or below to prevent side reactions.
-
Hydrolysis of the Dithioacetal: Ketene dithioacetals can be sensitive to hydrolysis, especially under acidic conditions. Ensure that all workup and purification steps are carried out under neutral or basic conditions.
-
Steric Hindrance: The spirocyclic ketone may be sterically hindered, leading to a slow reaction with the dithioacetal anion. In such cases, a longer reaction time or the use of a more reactive electrophile might be necessary.
Section 3: Diastereoselective Reduction of the Ketone
The final step in many this compound syntheses is the diastereoselective reduction of a ketone to the corresponding alcohol.[1]
Q4: My ketone reduction is not giving the desired diastereomer of this compound, or the diastereoselectivity is low. How can I improve this?
A4: Achieving high diastereoselectivity in ketone reductions, especially with sterically hindered substrates, requires careful selection of the reducing agent and reaction conditions.
-
Choice of Reducing Agent: For the reduction of the ketone precursor to this compound, sterically demanding reducing agents are often used to favor the formation of the desired axial alcohol. Reagents like L-selectride® are known to provide good selectivity. If you are using a less bulky reducing agent like sodium borohydride, you are likely to get a mixture of diastereomers.
-
Reaction Temperature: The temperature of the reduction can significantly impact the diastereoselectivity. Lowering the reaction temperature (e.g., to -78°C) often enhances the selectivity by favoring the kinetically controlled product.
-
Solvent: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome. It is advisable to use the solvent system reported in a reliable literature procedure.
Q5: The yield of my ketone reduction is low, and I am observing byproducts. What could be the problem?
A5: Low yields in ketone reductions can be due to incomplete reaction, side reactions, or issues during workup.
-
Incomplete Reaction: If the ketone is sterically hindered, the reduction might be slow. Monitor the reaction by TLC and allow for a longer reaction time if necessary.
-
Workup Procedure: The workup after a reduction with hydride reagents is critical. Quenching the reaction with an appropriate reagent (e.g., pyridine-N-oxide as reported for a this compound synthesis) can be crucial to avoid the formation of byproducts. Standard aqueous workups can sometimes lead to the formation of emulsions or decomposition of the product.
-
Over-reduction: While less common for ketones, if other reducible functional groups are present in the molecule, they might also be reduced. Ensure that your reducing agent is selective for the ketone under the chosen reaction conditions.
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for the total synthesis of this compound?
A: The overall yield can vary significantly depending on the synthetic route. A reported five-step synthesis of (-)-Gleenol from (-)-menthone has an overall yield that can be calculated from the individual step yields provided in the experimental protocols.
Q: Are there alternative methods for constructing the spiro[4.5]decane core of this compound?
A: Yes, besides the Claisen rearrangement, other methods like olefin metathesis have been successfully employed to form the spirocyclic ring system of this compound.[4]
Q: How can I confirm the stereochemistry of the final this compound product?
A: The stereochemistry of this compound is typically confirmed by comparing the nuclear magnetic resonance (NMR) spectroscopic data and optical rotation of the synthetic product with the data reported for the natural product. X-ray crystallography of a suitable crystalline derivative can also provide unambiguous proof of the stereochemistry.
Data Presentation
The following tables summarize quantitative data for a reported total synthesis of (-)-Gleenol.
Table 1: Summary of Reaction Yields for the Total Synthesis of (-)-Gleenol
| Step | Reaction | Product | Yield (%) |
| 1 | Michael Addition | Trioxo Compound 5a | 87 |
| 2 | Wittig Reaction | Di-olefin 5b | 60 |
| 3 | Ring-Closing Metathesis | Spiro Ketone 6 | 85 |
| 4 | Diastereoselective Reduction | (-)-Gleenol 1 | 77 |
| Overall Yield | ~32 |
Table 2: Key Reaction Conditions
| Step | Reagents and Conditions | Reaction Time |
| 1 | Methyl vinyl ketone, triethylamine | Not specified |
| 2 | Methyltriphenylphosphonium bromide, potassium tert-butoxide, toluene | 3 days |
| 3 | Grubbs' catalyst, dichloromethane | 12 hours |
| 4 | L-Selectride®, THF; then pyridine-N-oxide | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments in a reported total synthesis of (-)-Gleenol.
Protocol 1: Synthesis of the Trioxo Compound (5a) via Michael Addition
-
To a solution of formyl menthone (12.0 g, 66 mmol) in a suitable solvent, add methyl vinyl ketone and triethylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product is obtained as an oil (14.5 g, 87% yield).
Protocol 2: Synthesis of the Di-olefin (5b) via Wittig Reaction
-
To a suspension of methyltriphenylphosphonium bromide (85.65 g, 240 mmol) in dry toluene (400 mL), add potassium tert-butoxide (24.65 g, 220 mmol) and stir the mixture under an argon atmosphere at 100°C for 4 hours.
-
Cool the resulting yellow suspension in an ice bath.
-
Add a solution of the trioxo compound 5a (25.20 g, 100 mmol) in anhydrous toluene (50 mL) to the suspension with stirring.
-
Continue stirring at room temperature for 3 days.
-
Filter the reaction mixture and concentrate the filtrate to a semisolid.
-
Suspend the residue in diethyl ether (300 mL), store in a refrigerator overnight, and then filter.
-
Dilute the filtrate with pentane to precipitate triphenylphosphine oxide.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel using diethyl ether as the eluent.
-
The main fraction is concentrated and the resulting oil is distilled to give the di-olefin 5b (15.04 g, 60% yield).
Protocol 3: Synthesis of the Spiro Ketone (6) via Ring-Closing Metathesis
-
To a solution of the di-olefin 5b in dry dichloromethane, add Grubbs' catalyst.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the spiro ketone 6 (85% yield).
Protocol 4: Synthesis of (-)-Gleenol (1) via Diastereoselective Reduction
-
To a solution of the spiro ketone 6 in dry THF at -78°C, add a solution of L-Selectride® (lithium tri-sec-butylborohydride) in THF.
-
Stir the reaction mixture at -78°C.
-
Quench the reaction by adding pyridine-N-oxide.
-
Allow the mixture to warm to room temperature.
-
Work up the reaction by extraction with an appropriate solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by chromatography to yield (-)-Gleenol 1 (77% yield).
Mandatory Visualizations
Caption: Overall workflow for the total synthesis of (-)-Gleenol.
Caption: Logical workflow for troubleshooting low reaction yields.
References
Overcoming solubility issues of Gleenol in aqueous solutions
Gleenol Solubility and Formulation Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a potent and selective inhibitor of the fictional Kinase-X. It is a small, hydrophobic molecule that is weakly acidic (pKa ≈ 8.5). These properties contribute to its inherently low solubility in neutral aqueous buffers. For a summary of its solubility in common laboratory solvents, please refer to Table 1.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility |
| Water (pH 7.0) | < 0.1 µg/mL |
| PBS (pH 7.4) | < 0.1 µg/mL |
| DMSO | 100 mg/mL |
| Ethanol | 5 mg/mL |
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. Why did this happen?
This is a common issue known as "crashing out" and occurs when a compound is rapidly transferred from a solvent where it is highly soluble (like DMSO) to an aqueous buffer where it is poorly soluble.[1][2] The final concentration of DMSO in your medium may be too low to keep this compound dissolved.[1] For cell-based assays, it is critical to keep the final DMSO concentration below a level that is toxic to the cells (typically <0.5%).
Q3: What is the recommended method for preparing a this compound stock solution?
We recommend preparing a high-concentration stock solution of this compound in 100% DMSO (e.g., 50-100 mg/mL). Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing your working solution, add the DMSO stock dropwise into your vigorously vortexing or stirring aqueous buffer to promote rapid dispersion and minimize localized high concentrations that lead to precipitation.[1]
Q4: How does pH affect the solubility of this compound?
As this compound is a weak acid, its solubility is pH-dependent.[3][4] In solutions with a pH below its pKa (~8.5), this compound exists primarily in its neutral, less soluble form. As the pH increases above the pKa, this compound becomes deprotonated and ionized, which significantly increases its aqueous solubility.[5][6] See Table 2 for pH-dependent solubility data.
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility (µg/mL) | Predominant Form |
| 6.0 | 0.2 | Neutral (R-COOH) |
| 7.4 | 0.5 | Neutral (R-COOH) |
| 8.5 | 5.0 | Mixed (R-COOH / R-COO⁻) |
| 9.0 | 10.0 | Ionized (R-COO⁻) |
Troubleshooting Guides
Problem: this compound precipitates from my aqueous buffer during my experiment.
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation issues.
Step 1: Verify Solvent Concentration Your first step should be to check the final concentration of your organic solvent (e.g., DMSO). For many in vitro assays, a final DMSO concentration of 0.1% is often insufficient to maintain this compound's solubility, especially at higher this compound concentrations.
-
Recommendation: If your experimental system (e.g., cell line) can tolerate it, increase the final DMSO concentration to 0.25% or 0.5%.[1] Always run a vehicle control with the same DMSO concentration to ensure it does not affect the experimental outcome.
Step 2: Use a Co-solvent System If increasing DMSO is not an option or is ineffective, the use of a co-solvent can significantly improve solubility.[7][8][9] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds like this compound.
-
Recommendation: Polyethylene glycol 400 (PEG400) is a commonly used, biocompatible co-solvent. A formulation of 0.1% DMSO with 5% PEG400 can often keep this compound in solution. See Protocol 1 for co-solvent screening.
Table 3: Example Co-Solvent Screening Results for 10 µM this compound
| Formulation (in PBS pH 7.4) | Observation |
| 1% DMSO | Precipitation |
| 0.5% DMSO | Precipitation |
| 0.1% DMSO | No Precipitation |
| 0.1% DMSO + 5% PEG400 | No Precipitation |
| 0.1% DMSO + 2% Solutol® HS 15 | No Precipitation |
Problem: I need a soluble this compound formulation for in vivo animal studies.
For in vivo applications, high concentrations of DMSO are not suitable. A common and effective strategy is to use cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic drugs in their central cavity, thereby increasing their aqueous solubility.[10][11]
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used for this purpose. A 20% (w/v) solution of HP-β-CD in saline can be used to formulate this compound for injection. See Protocol 2 for details.
Table 4: Example this compound Formulation for In Vivo Use
| Component | Concentration | Purpose |
| This compound | 1 mg/mL | Active Pharmaceutical Ingredient |
| HP-β-CD | 20% (w/v) | Solubilizing Agent |
| Saline (0.9% NaCl) | q.s. to 1 mL | Vehicle |
Experimental Protocols
Protocol 1: Co-Solvent Screening for In Vitro Assays
-
Prepare this compound Stock: Prepare a 50 mg/mL stock of this compound in 100% DMSO.
-
Prepare Co-solvent Stocks: Prepare stocks of your chosen co-solvents (e.g., 50% PEG400 in water, 20% Solutol® HS 15 in water).
-
Dilution Series: In microcentrifuge tubes, prepare your final aqueous buffer (e.g., PBS or cell culture medium).
-
Add Co-solvents: Add the co-solvent stocks to the buffer to achieve the desired final concentrations (e.g., 5% PEG400).
-
Add this compound: While vortexing the tube, perform a serial dilution of the this compound DMSO stock into the buffer/co-solvent mixture to achieve your target concentrations.
-
Observe: Let the solutions stand at room temperature for at least 2 hours and visually inspect for any signs of precipitation or cloudiness.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a kneading method for preparing a this compound-HP-β-CD complex suitable for in vivo studies.[12][13][14]
-
Weigh Components: Weigh out this compound and HP-β-CD in a 1:1 molar ratio.
-
Slurry Formation: Place the HP-β-CD powder into a glass mortar. Add a small amount of a 50:50 ethanol/water solution dropwise while triturating to form a consistent, slurry-like paste.
-
Incorporate this compound: Slowly add the this compound powder to the slurry and continue to knead vigorously for at least 60 minutes. The organic solvent helps facilitate the entry of this compound into the cyclodextrin cavity.
-
Drying: Spread the paste in a thin layer in a vacuum desiccator and dry under vacuum for 24-48 hours to remove the solvents.
-
Final Product: The resulting solid is a this compound-HP-β-CD inclusion complex, which can be pulverized and then dissolved in saline for administration.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. fiveable.me [fiveable.me]
- 6. reddit.com [reddit.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpc.com [ijrpc.com]
Gleenol stability and degradation pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of Gleenol. Given the limited specific public data on this compound, this guide also draws upon general knowledge of sesquiterpenoids, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₆O.[1][2] Sesquiterpenoids are a class of naturally occurring compounds found in various plants and marine organisms.[3][4] They are generally characterized by their insolubility in water and solubility in organic solvents.
Q2: How should I store this compound to ensure its stability?
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent: If in solution, use a dry, aprotic solvent. Avoid solvents that can react with the hydroxyl group or promote degradation.
Q3: What are the likely degradation pathways for this compound?
Specific degradation pathways for this compound have not been publicly documented. However, based on its chemical structure (a sesquiterpenoid alcohol), potential degradation pathways include:
-
Oxidation: The tertiary alcohol group and the double bond are susceptible to oxidation, which can be initiated by air, light, or reactive oxygen species. This can lead to the formation of ketones, aldehydes, or epoxides.
-
Dehydration: Under acidic conditions or upon heating, the alcohol group may be eliminated, leading to the formation of an additional double bond.
-
Isomerization/Rearrangement: The carbon skeleton may undergo rearrangements, especially under acidic or thermal stress.
-
Polymerization: Unsaturated degradation products may polymerize over time.
Below is a hypothetical degradation pathway for a generic sesquiterpenoid alcohol like this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and similar sesquiterpenoids.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | This compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light, atmosphere). 2. Prepare fresh solutions for each experiment. 3. Minimize exposure of the compound to air and light during experiments. |
| Inaccurate quantification. | 1. Recalibrate analytical instruments. 2. Use a fresh, high-purity standard for calibration curves. | |
| Appearance of unexpected peaks in chromatogram (e.g., GC, HPLC) | This compound degradation. | 1. Analyze a freshly prepared sample to confirm the peak is a degradant. 2. If degradation is confirmed, review experimental conditions (pH, temperature, solvent) to identify the cause. 3. Consider using techniques like GC-MS to identify the degradation products. |
| Contamination of solvent or glassware. | 1. Use high-purity solvents. 2. Ensure all glassware is thoroughly cleaned and dried. | |
| Low recovery of this compound after an experimental procedure | Adsorption to surfaces (e.g., glassware, plasticware). | 1. Silanize glassware to reduce active sites. 2. Use polypropylene or other low-binding plastics where appropriate. |
| Volatility of this compound. | 1. Perform evaporation steps at reduced pressure and moderate temperature. 2. Use a cold trap to recover any volatilized compound. | |
| Chemical reaction or degradation during the procedure. | 1. Review the compatibility of all reagents and conditions with this compound's structure. 2. Perform control experiments to isolate the step causing the loss. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound under various conditions.
1. Materials:
-
This compound (high purity)
-
Solvents (e.g., ethanol, acetonitrile, appropriate for the intended application and analytical method)
-
pH buffers (if assessing pH stability)
-
Amber vials with inert caps
-
Analytical instruments (e.g., HPLC-UV, GC-FID, GC-MS)
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
For pH stability, dilute the stock solution into different pH buffers.
3. Storage Conditions:
-
Store vials under various conditions to be tested. A typical stability study might include the conditions outlined in the table below.
-
Include a control sample stored at -80°C for comparison.
4. Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).
5. Analysis:
-
At each time point, remove a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using a validated analytical method to determine the concentration of this compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
Summary of Recommended Stability Testing Conditions
| Condition | Temperature | Humidity | Light Condition | Purpose |
| Long-Term | 2-8°C or 25°C | 60% RH | Protected from light | To determine the shelf-life under normal storage conditions. |
| Accelerated | 40°C | 75% RH | Protected from light | To predict the long-term stability in a shorter time frame. |
| Photostability | 25°C | Ambient | Controlled UV and visible light | To assess the impact of light on stability. |
| Forced Degradation | >40°C, Acidic/Basic/Oxidative conditions | N/A | Varies | To identify potential degradation products and pathways. |
Below is a diagram illustrating a general workflow for a stability study.
References
- 1. Persistency assessment and aerobic biodegradation of selected cyclic sesquiterpenes present in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A squalene synthase protein degradation method for improved sesquiterpene production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
Technical Support Center: Optimizing Gleenol Extraction from Pelargonium endlicherianum
Disclaimer: While Gleenol, a sesquiterpenoid with the chemical formula C15H26O, has been reported as a constituent of Pelargonium endlicherianum[1][2][3][4][5], specific literature detailing its optimized extraction is limited. The following guide is based on established principles for the extraction of sesquiterpenoids and other phytochemicals from Pelargonium species and provides a comprehensive framework for developing a robust extraction and optimization protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a sesquiterpenoid compound found in Pelargonium endlicherianum.[1] Sesquiterpenoids are a class of natural products known for a wide range of biological activities, making them of significant interest to researchers in drug development and natural product chemistry.
Q2: Which part of Pelargonium endlicherianum is likely to be the best source for this compound?
A2: Studies on Pelargonium endlicherianum have often focused on the roots, which are rich in various bioactive compounds like tannins and other phenolics.[6][7][8] For other Pelargonium species, essential oils (which contain sesquiterpenoids) are typically extracted from the leaves and flowering tops.[9] It is recommended to screen different plant parts (roots, leaves, flowers) to identify the richest source of this compound.
Q3: What are the most promising extraction methods for this compound?
A3: As a sesquiterpenoid, this compound is a component of the plant's essential oil. Therefore, methods suitable for volatile and semi-volatile compounds are recommended:
-
Steam Distillation or Hydrodistillation: These are traditional, cost-effective methods for extracting essential oils.[10][11][12] They are effective for volatile compounds but can lead to thermal degradation of sensitive molecules.[10]
-
Solvent Extraction: Using organic solvents like hexane, ethanol, or ethyl acetate can efficiently extract a broad range of compounds, including this compound.[9][13][14] Subsequent fractionation may be required to isolate this compound from other co-extracted compounds. The ethyl acetate fraction of P. endlicherianum root extract has been shown to be particularly rich in phenolic compounds and to possess high antioxidant activity.[6][7][15]
-
Supercritical Fluid Extraction (SFE): This modern "green" technique, typically using CO2, is highly efficient and selective for extracting essential oils and other non-polar to moderately polar compounds.[14][16] It offers the advantage of producing solvent-free extracts and can be finely tuned by adjusting pressure and temperature.[16]
Q4: How can I optimize the extraction process to maximize this compound yield?
A4: Optimization is a multi-factorial process. Key parameters to consider include:
-
Plant Material Pre-treatment: The way you prepare your plant material is crucial. Drying (air-drying or freeze-drying) reduces moisture content and can enhance extraction efficiency.[17] Grinding the material to a smaller particle size increases the surface area available for solvent penetration.[10]
-
Choice of Solvent: The polarity of the solvent should be matched to the target compound. For this compound, non-polar to moderately polar solvents are likely to be most effective.
-
Extraction Time and Temperature: Increasing time and temperature can enhance yield, but excessive levels may lead to the degradation of this compound or the co-extraction of undesirable compounds.
-
Solid-to-Liquid Ratio: Optimizing the ratio of plant material to solvent is important for ensuring efficient extraction while minimizing solvent waste.[18]
-
Advanced Optimization: Techniques like Response Surface Methodology (RSM) can be used to systematically evaluate the interactions between multiple parameters (e.g., time, temperature, solvent concentration) to find the true optimal conditions.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Improper Plant Material: Incorrect species, wrong plant part, or harvesting at the wrong time.[19] 2. Inefficient Extraction: Sub-optimal method, solvent, time, or temperature.[10] 3. Degradation: this compound may be sensitive to heat or light. | 1. Verify Plant Material: Ensure correct botanical identification. Test different plant parts (leaves, roots). Harvest at peak flowering for aerial parts.[9] 2. Optimize Parameters: Systematically vary one parameter at a time (e.g., solvent polarity, temperature). Consider a more advanced method like SFE.[16] 3. Use Milder Conditions: Employ lower temperatures, especially with distillation. Use vacuum distillation to lower the boiling point. Protect extracts from light. |
| Extract Contamination (e.g., with chlorophyll, waxes) | 1. Inappropriate Solvent: Using a highly non-polar solvent like hexane can co-extract lipids and waxes. 2. High Temperature: Higher temperatures can increase the solubility of undesirable compounds. | 1. Solvent Polarity: Use a slightly more polar solvent or perform a de-fatting pre-extraction with hexane. 2. Winterization: Dissolve the extract in ethanol and cool to a low temperature (e.g., -20°C) to precipitate waxes, then filter. 3. SFE Optimization: For SFE, adjusting pressure and temperature can significantly reduce wax co-extraction.[16] |
| Emulsion Formation during Liquid-Liquid Fractionation | 1. High Concentration of Surfactant-like Molecules: Plant extracts often contain compounds that can stabilize emulsions.[20] 2. Vigorous Shaking: Excessive agitation during mixing of immiscible solvents. | 1. Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.[20] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[20] 3. Centrifugation: Centrifuging the mixture can help separate the layers.[20] |
| Batch-to-Batch Variability | 1. Raw Material Variation: Differences in cultivation, harvest time, or geographical source of the plant material.[10] 2. Inconsistent Process: Minor deviations in extraction parameters (time, temperature, etc.).[10] | 1. Standardize Plant Source: Use plant material from a single, consistent source. 2. Strict Protocol Adherence: Develop and strictly follow a Standard Operating Procedure (SOP) for the entire extraction process. 3. Quality Control: Use analytical techniques like HPLC or GC-MS to quantify this compound content in each batch.[17] |
Data Presentation
Table 1: Extraction Yields and Phytochemical Content from Pelargonium endlicherianum Root Extracts (Adapted from Karatoprak et al., 2017).[6]
| Extract Type | Yield (mg/g dry weight) | Total Phenols (mg GAE/g extract) | Total Flavonoids (mg CA/g extract) | Total Flavonols (mg RE/g extract) |
| 70% Methanol | 213.76 | 289.47 ± 4.54 | 43.14 ± 1.05 | 34.75 ± 1.61 |
| 11% Ethanol | 100.00 | 252.19 ± 1.95 | 38.07 ± 0.69 | 24.36 ± 0.61 |
| Ethyl Acetate Fraction | 21.00 | 305.91 ± 10.52 | 82.16 ± 0.68 | 29.83 ± 1.00 |
| n-Butanol Fraction | 32.00 | 185.08 ± 2.63 | 31.54 ± 0.54 | 16.52 ± 0.35 |
GAE: Gallic Acid Equivalents; CA: Catechin Equivalents; RE: Rutin Equivalents.
Table 2: Illustrative Optimization Parameters for Supercritical Fluid Extraction (SFE) of this compound.
| Parameter | Range | Rationale |
| Pressure (MPa) | 10 - 30 | Affects the density and solvating power of CO2. Higher pressure generally increases yield but may also increase co-extraction of undesirable compounds like waxes.[16] |
| Temperature (°C) | 40 - 70 | Influences the vapor pressure of this compound and the density of CO2. A balance is needed to ensure efficient extraction without thermal degradation.[16] |
| CO2 Flow Rate (L/min) | 2 - 5 | Affects the residence time and mass transfer. A lower flow rate can increase extraction efficiency under optimal pressure and temperature conditions.[16] |
| Co-solvent (e.g., Ethanol) | 0 - 10% | Adding a small amount of a polar co-solvent can modify the polarity of the supercritical fluid, potentially enhancing the extraction of moderately polar compounds. |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Enrichment
-
Preparation: Air-dry the leaves and flowering tops of P. endlicherianum for 48 hours to reduce moisture content. Coarsely grind the dried material.
-
Apparatus Setup: Place 500 g of the ground plant material into a 5 L round-bottom flask. Add distilled water until the material is fully submerged. Set up a Clevenger-type apparatus for distillation.[17]
-
Distillation: Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile this compound and other essential oil components.[12] Continue the distillation for 3-4 hours, collecting the distillate.
-
Separation: The essential oil will form a separate layer from the aqueous phase (hydrosol) in the collection tube of the Clevenger apparatus. Carefully separate the oil layer.
-
Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.
Protocol 2: Optimized Solvent Extraction and Fractionation
-
Preparation: Oven-dry the roots of P. endlicherianum at 40°C for 72 hours and grind into a fine powder.
-
Initial Extraction: Macerate 100 g of the powdered root material in 1 L of 70% methanol for 24 hours at room temperature with continuous stirring.[6]
-
Filtration and Concentration: Filter the mixture and repeat the extraction process on the plant residue two more times. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Liquid-Liquid Fractionation: Suspend the crude extract in distilled water and sequentially partition it in a separatory funnel with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Solvent Removal: Collect each fraction and evaporate the solvents under vacuum to yield the respective fractions.
-
Analysis: Analyze the ethyl acetate fraction, which is often rich in bioactive compounds[6][15], using HPLC or GC-MS to determine the concentration of this compound.
Visualizations
Caption: Figure 1: General Workflow for this compound Extraction and Optimization.
References
- 1. This compound | C15H26O | CID 6429080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound, 72203-99-7 [thegoodscentscompany.com]
- 4. This compound, 72203-99-7 [perflavory.com]
- 5. This compound - Wikidata [wikidata.org]
- 6. Chemical composition and biological investigation of Pelargonium endlicherianum root extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Chemistry in Aromatherapy – Extraction and Analysis of Essential Oils from Plants of Chamomilla recutita, Cymbopogon nardus, Jasminum officinale and Pelargonium graveolens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical composition and biological investigation of Pelargonium endlicherianum root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Gleenol purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Gleenol using chromatography.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic purification of this compound.
Issue 1: this compound is not eluting from the column or elution is significantly delayed.
-
Question: My this compound product is not coming off the column, or the retention time is much longer than expected. What could be the cause?
-
Answer: This issue can arise from several factors related to solvent conditions and compound stability.[1]
-
Inappropriate Solvent System: The polarity of your elution solvent may be too low to effectively move this compound through the stationary phase. This compound is a moderately polar compound, and an insufficient concentration of the polar solvent component will result in strong retention on a normal-phase silica column.
-
Compound Precipitation: this compound may have precipitated at the top of the column, especially if it was loaded in a solvent in which it is not highly soluble.
-
Compound Degradation: this compound can be sensitive to acidic conditions and may degrade on the silica gel if it is not properly neutralized or if the compound is exposed to the stationary phase for an extended period.[1]
-
Incorrect Solvent Preparation: Ensure that the solvent system was prepared correctly. An accidental reversal of the polar and non-polar components is a common mistake.[1]
-
Issue 2: Poor separation of this compound from impurities.
-
Question: I am observing co-elution of this compound with impurities. How can I improve the separation?
-
Answer: Achieving baseline separation requires optimizing the chromatographic conditions.
-
Suboptimal Solvent System: The chosen solvent system may not have sufficient selectivity for this compound and the impurities. A different combination of solvents may be necessary to improve the resolution.
-
Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation. Refer to the table below for recommended sample loads.
-
Flow Rate is Too High: An excessively high flow rate reduces the interaction time between the analytes and the stationary phase, which can diminish separation efficiency.
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and a significant loss of resolution.
-
Issue 3: High back pressure during the purification run.
-
Question: The pressure on my chromatography system is unusually high. What should I do?
-
Answer: High back pressure is a common issue that can halt your purification and potentially damage your column or system.[2]
-
Clogged Column Frit or Tubing: Particulates from the sample or buffer can clog the column inlet frit or system tubing.[2] Always filter your sample and mobile phase before use.
-
Sample Viscosity: A highly concentrated or viscous sample can increase the back pressure during loading.[2] Diluting the sample may be necessary.
-
Precipitated Protein/Sample: If this compound or impurities have precipitated on the column, this can cause a significant increase in pressure.[2]
-
Incorrect Tubing: Using tubing with an inner diameter that is too small for the applied flow rate can lead to increased back pressure.[2]
-
Issue 4: Irreproducible results between purification runs.
-
Question: I am getting different results each time I run the this compound purification. Why is this happening?
-
Answer: Lack of reproducibility can stem from several variables in the experimental setup.
-
Inconsistent Solvent Preparation: Small variations in the composition of the mobile phase can lead to significant shifts in retention times.
-
Column Degradation: The performance of a chromatography column can decline over time with repeated use.
-
Variable Sample Preparation: Ensure that the sample preparation method is consistent for each run. Differences in sample concentration or dissolution solvent can affect the results.
-
Fluctuations in Temperature: Temperature can influence solvent viscosity and solute interactions with the stationary phase. Running the chromatography in a temperature-controlled environment can improve reproducibility.
-
Quantitative Data Summary
Table 1: Recommended Sample Loading Capacities for this compound Purification on Silica Gel Columns
| Column Diameter (mm) | Sample Load (mg) - Crude Extract | Sample Load (mg) - Pre-purified |
| 10 | 10 - 100 | 50 - 200 |
| 20 | 100 - 500 | 200 - 1000 |
| 40 | 500 - 2000 | 1000 - 5000 |
| 50 | 1000 - 4000 | 2000 - 10000 |
Table 2: Solvent Systems for this compound Purification
| Application | Solvent System (v/v) | Expected this compound Rf |
| Initial Scouting (TLC) | 30% Ethyl Acetate in Hexane | 0.3 - 0.4 |
| Column Chromatography | 20-25% Ethyl Acetate in Hexane | N/A (gradient elution) |
| High Purity Polishing | 15-20% Isopropanol in Heptane | N/A (isocratic elution) |
Experimental Protocols
Protocol 1: this compound Stability Test on Silica Gel
-
Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
In a separate vial, add a small amount of silica gel to a solution of this compound.
-
Allow the mixture to stand for 1-2 hours.
-
Spot the this compound solution that has been exposed to silica gel onto the same TLC plate, next to the original spot.
-
Develop the TLC plate with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize the plate under UV light or with a suitable stain. The appearance of new spots or a significant decrease in the intensity of the this compound spot indicates degradation.[1]
Protocol 2: Column Chromatography of this compound - Dry Loading
-
Dissolve the crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add silica gel to the dissolved sample (approximately 2-3 times the mass of the crude sample).
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[3]
-
Carefully add the dry-loaded sample to the top of the packed chromatography column.
-
Gently tap the column to ensure the sample forms an even layer.
-
Add a thin layer of sand on top of the sample to prevent disturbance upon solvent addition.[3]
-
Begin the elution with the starting mobile phase.
Visualizations
Caption: Troubleshooting workflow for this compound chromatography.
Caption: Experimental workflow for this compound purification.
References
Gleenol quantification challenges in complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Gleenol in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in a complex matrix like plant extracts or plasma?
A1: For quantifying this compound, a sesquiterpene with the molecular formula C₁₅H₂₆O, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique.[1][2] LC-MS/MS offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other structurally similar compounds and overcoming matrix interferences.[3][4] While GC-MS can also be used for terpene analysis, LC-MS is often preferred for non-volatile compounds and avoids the need for derivatization.[5][6]
Q2: I am seeing significant signal suppression for this compound in my plasma samples. What could be the cause and how can I mitigate it?
A2: Signal suppression, also known as a matrix effect, is a common challenge in LC-MS analysis of biological samples.[4][7] It occurs when co-eluting compounds from the matrix interfere with the ionization of the target analyte.[5][8] To mitigate this, consider the following:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), to remove interfering components like phospholipids.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the matrix components that are causing suppression.[9]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
Q3: Is this compound susceptible to degradation during sample preparation and analysis?
A3: Sesquiterpenes can be sensitive to factors like pH and temperature.[9][10] It is advisable to evaluate the stability of this compound under your specific experimental conditions.[11] Consider performing freeze-thaw stability and bench-top stability tests. If degradation is observed, minimize sample processing time, keep samples on ice, and avoid extreme pH conditions.[12]
Q4: How do I choose the right ionization mode (ESI, APCI) for this compound analysis?
A4: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the analyte's properties. ESI is generally suitable for moderately polar compounds and is less prone to thermal degradation, making it a good starting point for this compound.[13] However, since sesquiterpenes can have limited polarity, APCI might provide better ionization efficiency. It is recommended to test both positive and negative ion modes in both ESI and APCI during method development to determine the optimal conditions for this compound.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Incompatible Sample Solvent3. Column Contamination/Degradation | 1. Dilute the sample or reduce the injection volume.2. Ensure the sample solvent is weaker than the initial mobile phase.3. Use a guard column and/or implement a more thorough sample cleanup.[14] Flush the column or replace it if necessary. |
| Low Sensitivity / No Peak Detected | 1. Sub-optimal MS Source Parameters2. Analyte Degradation3. Insufficient Sample Cleanup | 1. Perform source optimization by infusing a this compound standard to find the best capillary voltage, gas flows, and temperature.2. Check for stability issues (see FAQ A3). Prepare fresh samples and standards.3. Enhance your sample preparation protocol (e.g., SPE) to concentrate the analyte and remove interferences.[15] |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation2. Matrix Effects3. Instrument Instability | 1. Automate sample preparation steps if possible. Ensure consistent vortexing, evaporation, and reconstitution steps.2. Use a suitable internal standard (ideally, a stable isotope-labeled this compound).3. Check for leaks in the LC system. Ensure the autosampler is functioning correctly and the column temperature is stable. |
| Retention Time Drifting | 1. Mobile Phase Inconsistency2. Column Temperature Fluctuations3. Column Degradation | 1. Prepare fresh mobile phase daily. Use a buffer if necessary to maintain a stable pH.2. Use a column oven to maintain a consistent temperature.3. Replace the column if it's old or has been exposed to harsh conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plant Extract
This protocol is a starting point and should be optimized for your specific plant matrix.
-
Extraction: Extract 1 gram of dried, powdered plant material with 10 mL of 80% methanol in water via sonication for 30 minutes.[16]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Dilution: Dilute the supernatant 1:1 with water before loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted extract onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound Quantification
This is a general-purpose method that should be optimized for your specific instrument.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 40% B
-
1-8 min: 40% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 40% B
-
10.1-12 min: 40% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a this compound standard. A hypothetical transition for a [M+H]⁺ precursor ion of m/z 223.2 would be monitored.
Quantitative Data Summary
The following table summarizes the expected performance of a validated LC-MS/MS method for this compound quantification.
| Parameter | This compound in Plant Matrix | This compound in Plasma |
| Linear Range | 1 - 500 ng/mL | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | 85 - 115% | 80 - 120% |
| Matrix Effect | 90 - 110% | 85 - 115% |
Workflow and Logic Diagrams
Caption: Workflow for this compound quantification from complex mixtures.
Caption: Decision tree for troubleshooting poor analytical results.
References
- 1. This compound | C15H26O | CID 6429080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal stability landscape for Klenow DNA polymerase as a function of pH and salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
- 16. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
Minimizing epimerization of Gleenol during extraction
Welcome to the Gleenol Technical Support Center. This resource provides researchers, scientists, and drug development professionals with guidance on minimizing the epimerization of this compound during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound epimerization and why is it a concern?
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. Epimerization is the unwanted conversion of one enantiomer into its opposite, leading to a loss of stereochemical purity. This is a significant concern in drug development because different enantiomers can have vastly different pharmacological activities and safety profiles. For instance, one enantiomer of a drug can be therapeutic while the other might be inactive or even toxic.
Q2: What are the primary causes of this compound epimerization during extraction?
Epimerization of this compound is most commonly caused by exposure to non-neutral pH conditions, elevated temperatures, and certain solvents. The presence of a stereocenter adjacent to a carbonyl group in this compound's structure makes it particularly susceptible to base-catalyzed epimerization.[1][2][3][4][5] The mechanism typically involves the removal of a proton from the chiral center, forming a planar intermediate, which can then be re-protonated from either side, leading to a mixture of enantiomers.[1][5]
Q3: How can I detect and quantify the epimerization of this compound?
The most common analytical techniques to detect and quantify the epimerization of this compound are chiral High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS).[6][7][8] Chiral HPLC columns are specifically designed to separate enantiomers, allowing for the determination of the enantiomeric excess (%ee) or the ratio of the desired enantiomer to the undesired one.[9]
Troubleshooting Guide: Minimizing this compound Epimerization
This guide addresses specific issues you might encounter during the extraction of this compound.
Problem: Significant epimerization of this compound is observed after extraction.
Possible Cause 1: High pH during extraction.
-
Explanation: Basic conditions are a primary driver of this compound epimerization, as they facilitate the abstraction of the proton at the chiral center.[1][2][3][4][5]
-
Solution:
-
Maintain a neutral or slightly acidic pH (pH 4-6) throughout the extraction process.
-
Use buffered solutions to control the pH.
-
If a basic extraction is unavoidable, minimize the exposure time and use the weakest base possible at the lowest effective concentration.
-
Possible Cause 2: Elevated temperatures during extraction and solvent evaporation.
-
Explanation: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[1][10]
-
Solution:
-
Perform all extraction steps at room temperature or below.
-
Use a rotary evaporator with a cooled water bath for solvent removal.
-
Avoid prolonged heating of the this compound sample.
-
Possible Cause 3: Inappropriate solvent choice.
-
Explanation: The polarity and protic nature of the solvent can influence the rate of epimerization.[4][10]
-
Solution:
-
Whenever possible, use non-polar, aprotic solvents.
-
If protic solvents are necessary, opt for those with lower dielectric constants.
-
Minimize the time this compound is in solution.
-
Summary of Recommended Extraction Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 6.0 | Minimizes base-catalyzed epimerization. |
| Temperature | 4 - 25 °C | Reduces the thermal energy available for epimerization. |
| Solvent | Dichloromethane, Toluene | Aprotic, non-polar solvents are less likely to promote epimerization. |
| Additives | Buffered aqueous solutions | Helps to maintain a stable pH throughout the extraction. |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of this compound
This protocol is designed to minimize epimerization during the extraction of this compound from an aqueous matrix.
Materials:
-
Aqueous sample containing this compound
-
Dichloromethane (DCM)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Adjust the pH of the aqueous sample to 6.0 using the phosphate buffer.
-
Transfer the pH-adjusted sample to a separatory funnel.
-
Add an equal volume of DCM to the separatory funnel.
-
Gently invert the funnel 10-15 times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction of the aqueous layer with two more portions of DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 25°C.
-
Reconstitute the dried this compound extract in a suitable solvent for analysis.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol outlines a method for the quantification of this compound and its epimer.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H)
Mobile Phase:
-
Isocratic mixture of Hexane:Isopropanol (90:10, v/v)
Procedure:
-
Prepare a standard solution of pure this compound and a solution of the epimerized this compound (if available).
-
Inject the standard solutions to determine the retention times of both enantiomers.
-
Inject the extracted this compound sample.
-
Integrate the peak areas for both the this compound and its epimer.
-
Calculate the enantiomeric excess (%ee) using the following formula: %ee = ([Area of this compound] - [Area of Epimer]) / ([Area of this compound] + [Area of Epimer]) * 100
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Chiral inversion - Wikipedia [en.wikipedia.org]
Cell culture contamination in Gleenol bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, resolve, and prevent cell culture contamination issues specific to Gleenol bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell cultures used for this compound bioassays?
A1: Cell cultures are susceptible to two main categories of contaminants:
-
Biological Contaminants: These are living organisms that can proliferate in culture media. The most common include bacteria, mycoplasma, yeast, molds, and viruses.[1][2] Cross-contamination with other cell lines is also a significant issue.[1]
-
Chemical Contaminants: These are non-living substances that can adversely affect cell health and bioassay performance. Sources include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1][2]
Q2: How can I visually identify contamination in my cell cultures for this compound bioassays?
A2: Visual inspection is the first line of defense. Key indicators include:
-
Turbidity or Cloudiness: A sudden cloudiness in the culture medium often indicates bacterial or yeast contamination.[1]
-
Color Change in Medium: A rapid shift in the pH of the medium, often indicated by a color change (e.g., yellow for acidic, pink/purple for alkaline), can signal bacterial or fungal contamination.[2]
-
Visible Particles or Filaments: Under a microscope, you may see small, moving particles (bacteria), budding spherical shapes (yeast), or thin, web-like filaments (mold).[1][2]
-
Altered Cell Morphology: Contaminated cells may appear unhealthy, detach from the culture surface, or grow at a slower rate.[2]
Q3: My this compound bioassay is showing inconsistent results (high variability, unexpected positives/negatives). Could contamination be the cause?
A3: Absolutely. Contamination is a primary cause of unreliable bioassay data. Here’s how different contaminants can affect your this compound bioassay:
-
Bacteria and Fungi: These can alter the pH of the culture medium, compete for nutrients, and release toxins that can kill cells or interfere with the assay's signaling pathway, leading to either false positives or negatives.[3]
-
Mycoplasma: This is a particularly insidious contaminant as it is not visible to the naked eye and does not cause obvious turbidity.[2] Mycoplasma can significantly alter cell metabolism, gene expression, and signaling pathways, leading to unreliable and non-reproducible results.[4]
-
Chemical Contaminants (e.g., Endotoxins): Endotoxins, which are byproducts of Gram-negative bacteria, are potent biological response modifiers and can trigger inflammatory pathways in many cell types, potentially interfering with the this compound signaling pathway and leading to false-positive signals.
-
Cross-Contamination: If your original cell line is overgrown by another, you are no longer assaying the correct biological system, which will lead to irrelevant and misleading results.
Q4: What is the best way to prevent contamination in my cell cultures for this compound bioassays?
A4: Aseptic technique is paramount. Key preventative measures include:
-
Strict Aseptic Technique: Always work in a certified biological safety cabinet (BSC), disinfect all surfaces and items entering the hood with 70% ethanol, and avoid talking, singing, or unnecessary movements.
-
Quarantine New Cell Lines: Isolate and test all new cell lines for contamination, especially for mycoplasma, before introducing them into your general cell culture stocks.
-
Use High-Quality Reagents: Purchase media, sera, and other reagents from reputable suppliers who certify their products are sterile and tested for contaminants.
-
Regularly Test for Mycoplasma: Since mycoplasma is difficult to detect visually, routine testing (e.g., monthly) using PCR, ELISA, or DNA staining is highly recommended.
-
Dedicated Media and Reagents: Use separate bottles of media and reagents for each cell line to prevent cross-contamination.
Troubleshooting Guides
Issue 1: Sudden Turbidity and/or pH Shift in Culture
Possible Cause: Bacterial or Yeast Contamination
| Parameter | Observation with Bacterial Contamination | Observation with Yeast Contamination |
| Media Appearance | Cloudy/turbid, sometimes with a surface film.[1] | Cloudy/turbid, especially in advanced stages.[1] |
| pH (Phenol Red Indicator) | Rapid drop in pH (media turns yellow).[2] | Little change initially, then an increase in pH (media turns pink/fuchsia).[1] |
| Microscopic Appearance | Tiny, motile rod or cocci shapes between cells. | Small, spherical or oval particles, often seen budding.[1] |
Troubleshooting Workflow:
Caption: Workflow for addressing bacterial or yeast contamination.
Detailed Methodologies:
-
Protocol for Discarding Contaminated Cultures:
-
Add bleach to the culture vessel to a final concentration of 10% and let it sit for at least 30 minutes.
-
Dispose of the treated culture vessel in a biohazard bag.
-
Autoclave the biohazard bag before final disposal.
-
-
Protocol for Decontaminating Equipment:
-
Remove all items from the incubator and biological safety cabinet.
-
Thoroughly clean all interior surfaces with a laboratory disinfectant, followed by 70% ethanol.
-
For incubators, empty and sterilize the water pan, then refill with sterile distilled water. Consider using a commercial disinfectant in the water pan.
-
Run the incubator's high-heat decontamination cycle if available.
-
Issue 2: this compound Bioassay Results are Inconsistent, but Cultures Appear Normal
Possible Cause: Mycoplasma Contamination
| Parameter | Typical Observation | Potential Impact on this compound Bioassay |
| Cell Growth Rate | May be slightly reduced. | Altered cell proliferation can affect assay normalization. |
| Gene Expression | Significant changes in hundreds of genes. | Can alter the expression of the this compound target protein or downstream signaling components. |
| Signaling Pathways | Can activate inflammatory pathways (e.g., NF-κB).[4] | May cause background signal or interfere with the specific pathway being studied. |
| Metabolism | Depletion of nutrients (e.g., arginine) from the media.[4] | Cellular stress can lead to non-specific responses and assay artifacts. |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected mycoplasma contamination.
Detailed Methodologies:
-
Protocol for Mycoplasma Detection via PCR:
-
Culture cells in antibiotic-free medium for at least one week.
-
Collect 1 mL of the culture supernatant from a near-confluent flask.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.
-
Carefully discard the supernatant and use the pellet for DNA extraction according to the manufacturer's protocol of a commercial mycoplasma detection kit.
-
Perform PCR using the provided primers and controls.
-
Analyze the PCR product on an agarose gel. The presence of a band of the correct size in the sample lane indicates mycoplasma contamination.
-
Issue 3: High Background or False Positives in this compound Bioassay
Possible Cause: Chemical Contamination (e.g., Endotoxins) or Contaminant-Induced Signaling
Potential Sources of Interference:
| Contaminant Type | Mechanism of Interference | Effect on this compound Bioassay |
| Endotoxins (from Gram-negative bacteria) | Bind to Toll-like receptors (TLRs) on many cell types, activating downstream signaling cascades (e.g., NF-κB, MAP kinases). | If the this compound pathway shares components with or is modulated by inflammatory signaling, this can lead to high background or false-positive signals. |
| Mycoplasma Lipoproteins | Also act as potent activators of TLRs and inflammatory responses.[4] | Similar to endotoxins, can cause non-specific pathway activation. |
| Chemicals from Plastics/Detergents | Can be cytotoxic or mimic hormones/signaling molecules. | May directly activate or inhibit the this compound target, leading to false positives or negatives. |
Signaling Pathway Interference Diagram:
References
Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who are experiencing inconsistent results in antimicrobial susceptibility testing (AST), with a focus on a potent investigational antimicrobial, "Agent X". The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of Agent X against the same bacterial strain across different experiments. What are the potential causes?
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. The sources of variability can be multifactorial, stemming from minor deviations in experimental conditions. Key factors include:
-
Inoculum Density: The initial concentration of bacteria is a critical variable. Even small differences in the inoculum size can lead to variations in the MIC, a phenomenon known as the "inoculum effect".[1][2]
-
Growth Phase of Bacteria: Using bacteria from different growth phases (e.g., lag vs. logarithmic) can impact their susceptibility to antimicrobial agents.
-
Assay Medium: Variations in the composition of the culture medium, such as pH and cation concentration, can influence the activity of the antimicrobial agent and bacterial growth.[3]
-
Incubation Conditions: Fluctuations in incubation time and temperature can affect both the growth rate of the microorganism and the stability of the antimicrobial agent.[3]
-
Plasticware and Consumables: The type and quality of microplates or other labware can sometimes affect the outcome of sensitive assays.
Q2: Our disk diffusion assay for Agent X shows inconsistent zone sizes, and sometimes colonies appear within the zone of inhibition. How can we troubleshoot this?
Inconsistencies in disk diffusion assays are common and can be addressed by examining the following factors:
-
Inoculum Preparation: An inoculum that is too heavy or too light will result in smaller or larger zones of inhibition, respectively.[4] It is crucial to standardize the inoculum to a 0.5 McFarland standard.[4]
-
Agar Thickness and Quality: The depth of the agar in the petri dish affects the diffusion of the antimicrobial agent.[4] Mueller-Hinton agar is the standard medium, and its quality should be consistent.[3]
-
Disk Potency: Ensure that the antimicrobial disks are stored correctly to maintain their potency and have not expired.[4]
-
Colonies within the Zone: The presence of colonies within the zone of inhibition can indicate a mixed culture, the presence of a resistant subpopulation, or that the antimicrobial agent is bacteriostatic rather than bactericidal.[4] It is essential to ensure the purity of the bacterial culture before starting the assay.
Q3: In our broth microdilution assays, we sometimes observe "skipped wells," where a well with a lower concentration of Agent X shows no growth, while the next well with a higher concentration shows growth. What causes this?
The phenomenon of "skipped wells" is a known issue in broth microdilution assays and can lead to erroneous MIC determination.[5][6][7] Potential causes include:
-
Pipetting Errors: Inaccurate pipetting can lead to wells receiving an incorrect concentration of the antimicrobial agent or an inconsistent volume of the bacterial inoculum.
-
Well-to-Well Contamination: Splashing during inoculation or plate handling can transfer bacteria or the antimicrobial agent between wells.
-
Incomplete Mixing: Failure to properly mix the contents of the wells can result in a non-uniform distribution of bacteria and the antimicrobial agent.
-
Intrinsic Properties of the Compound: For some compounds, this phenomenon can be inherent and may be related to complex interactions with the bacterial population at specific concentrations.
Troubleshooting Guides
Inconsistent MIC Values in Broth Microdilution
If you are experiencing inconsistent MIC values for Agent X, follow this troubleshooting workflow to identify the potential source of the error.
Caption: Troubleshooting workflow for inconsistent MIC results.
Factors Affecting Antimicrobial Susceptibility Testing Results
The following table summarizes common factors that can lead to variability in antimicrobial assays and provides recommended tolerance levels.
| Parameter | Factor | Potential Impact on Results | Recommended Tolerance/Standard |
| Inoculum | Density | Too high: Falsely increased MIC/smaller zone. Too low: Falsely decreased MIC/larger zone. | Adjust to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). |
| Growth Phase | Stationary phase cultures may show increased resistance. | Use a culture in the logarithmic growth phase. | |
| Purity | Mixed cultures lead to unreliable and unpredictable results. | Always start from a single, isolated colony. | |
| Medium | pH | Can affect the activity of the antimicrobial agent and bacterial growth.[3] | pH of Mueller-Hinton agar should be between 7.2 and 7.4. |
| Cation Content | Divalent cations (e.g., Mg2+, Ca2+) can affect the activity of certain antimicrobials. | Use cation-adjusted Mueller-Hinton broth for testing specific drug classes. | |
| Agar Depth | Affects the diffusion of the antimicrobial in disk diffusion assays.[4] | Agar depth should be uniform, typically 4 mm. | |
| Incubation | Temperature | Can alter the growth rate of bacteria and the activity of the antimicrobial. | Standard incubation at 35°C ± 2°C. |
| Time | Insufficient time may not allow for adequate growth; excessive time can lead to drug degradation. | Typically 16-20 hours for most bacteria. | |
| Atmosphere | Anaerobic or CO2-enriched conditions are required for certain organisms. | Use appropriate atmospheric conditions for the test organism. | |
| Antimicrobial | Potency | Degraded or expired agents will have reduced activity. | Store as recommended and use within the expiration date.[4] |
| Concentration | Inaccurate dilutions will lead to erroneous MIC values. | Prepare fresh dilutions for each experiment and verify stock concentrations. |
Detailed Experimental Protocols
To ensure consistency and reproducibility, it is essential to follow standardized protocols. Below are detailed methodologies for common antimicrobial susceptibility tests.
Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of Agent X in a suitable solvent at a concentration that is 100 times the highest final concentration to be tested.
-
-
Bacterial Inoculum Preparation:
-
From a pure culture on an agar plate, select 3-5 well-isolated colonies.
-
Inoculate the colonies into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate at 35°C ± 2°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
For compounds that cause "trailing" (reduced but still visible growth over a range of concentrations), the endpoint should be read as the lowest concentration that causes a significant reduction (e.g., ~80%) in growth compared to the positive control.[2]
-
Disk Diffusion Assay
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test procedure.
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.[4]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Antimicrobial Disks:
-
Aseptically apply the antimicrobial disks to the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[4]
-
-
Interpretation of Results:
-
Measure the diameter of the zones of complete inhibition in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter interpretive criteria.
-
Logical Decision Pathway for Assay Selection
The choice of antimicrobial assay depends on the specific research question and the characteristics of the antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 4. apec.org [apec.org]
- 5. researchgate.net [researchgate.net]
- 6. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Gleenol standard preparation and storage best practices
Gleenol Technical Support Center
Disclaimer: "this compound" is a fictional compound name. The preparation, storage, and handling guidelines provided below are based on established best practices for sensitive small molecule standards in a research environment. Always refer to the specific product datasheet for any real-world compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the standard preparation and storage of this compound.
This compound Preparation
Q1: How should I store the solid this compound upon receipt? Upon receipt, the lyophilized solid this compound should be stored at 2-8°C, protected from light and moisture.[1][2] Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation, as moisture can degrade the compound.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution? High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a this compound stock solution.[1][4] It is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect compound stability and solubility.[1][5][6]
Q3: What is the best procedure to dissolve the solid this compound? If the lyophilized this compound appears as a thin film or is not readily visible, do not assume the vial is empty.[4] To dissolve, add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex for 1-2 minutes.[1] If particles are still visible, sonication in a water bath for 5-10 minutes is recommended to ensure complete dissolution.[1][4] Visually inspect the solution against a light source to confirm that no particulates remain.
Q4: What concentration should I use for my stock solution? It is common practice to prepare a high-concentration stock solution, typically between 10-20 mM, depending on the solubility of the compound.[5][7][8] This concentrated stock can then be diluted to create fresh, lower-concentration working solutions as needed for your experiments.[4][9] Preparing stock solutions at 100x or 1000x the final concentration is a standard procedure.[8]
This compound Storage
Q5: What is the best way to store the this compound stock solution? For optimal stability, the stock solution should be divided into smaller, single-use aliquots and stored in tightly sealed vials at -20°C or -80°C.[1][8] This practice minimizes waste and, crucially, prevents degradation caused by repeated freeze-thaw cycles.[1][5][10] Use vials with secure caps, such as those with Teflon liners, to prevent solvent evaporation over time.[3]
Q6: Why is aliquoting the stock solution so important? Aliquoting is a critical best practice that serves several purposes:
-
Preserves Stability: It minimizes the number of freeze-thaw cycles the main stock undergoes, which is a primary cause of compound degradation.[1][10]
-
Prevents Contamination: It reduces the risk of introducing contaminants (like water or microbes) into the entire stock solution during repeated use.[10][11]
-
Ensures Consistency: Using a fresh aliquot for each experiment helps ensure consistency and reproducibility in your results.[11]
Q7: How long is the this compound stock solution stable? When stored correctly in single-use aliquots and protected from light, this compound stock solutions in DMSO are generally stable for up to 3-6 months at -20°C or up to 1 year at -80°C.[1][7] Aqueous working solutions are far less stable and should typically be prepared fresh for each experiment and used within 24 hours.[4]
Q8: My stock solution precipitated after I diluted it into an aqueous buffer. What should I do? This is a common occurrence when diluting a DMSO stock into an aqueous medium.[4] Often, the precipitate will redissolve with gentle mixing, vortexing, or warming the solution briefly in a 37°C water bath.[4] Always ensure the solution is clear and homogenous before adding it to your assay. Preparing an intermediate dilution in a co-solvent can sometimes help prevent this issue.
Quantitative Data Summary
The following table summarizes the recommended preparation and storage conditions for this compound.
| Form | Recommended Solvent | Concentration | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized) | N/A | N/A | 2-8°C | Long-term | Protect from light and moisture.[1][2] |
| Stock Solution | Anhydrous DMSO | 10-20 mM | -20°C | Up to 6 months[1][4] | Aliquot into single-use vials. Protect from light. Avoid freeze-thaw cycles.[1][10] |
| Stock Solution | Anhydrous DMSO | 10-20 mM | -80°C | Up to 1 year | Aliquot into single-use vials. Protect from light. Avoid freeze-thaw cycles.[1] |
| Working Solution | Aqueous Buffer/Media | Assay-dependent | 2-8°C | < 24 hours | Prepare fresh from stock solution before use.[4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Fictional Molecular Weight: 450.5 g/mol ).
Materials:
-
Vial of lyophilized this compound (e.g., 1 mg)
-
High-purity, anhydrous DMSO
-
Calibrated micropipettes and sterile tips
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[12]
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
Procedure:
-
Equilibration: Remove the this compound vial from 2-8°C storage and allow it to sit at room temperature for at least 20 minutes before opening.
-
Calculation: Calculate the volume of DMSO required.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example (for 1 mg of this compound):
-
Mass = 0.001 g
-
Molecular Weight = 450.5 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (450.5 * 0.010) = 0.000222 L = 222 µL
-
-
-
Reconstitution: Carefully add the calculated volume (222 µL) of anhydrous DMSO to the this compound vial using a calibrated micropipette.
-
Dissolution: Cap the vial securely and vortex the solution for 1-2 minutes.[1] If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes until the solution is completely clear.[1]
-
Aliquoting: Dispense the stock solution into single-use, amber-colored cryovials (e.g., 10 aliquots of ~22 µL each).[11] This prevents degradation from light exposure and repeated freeze-thaw cycles.[1][10]
-
Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), date of preparation, and your initials.[11][13]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1][8]
Visual Guides
Workflow for this compound Standard Preparation
Caption: Workflow for preparing and storing this compound standard solutions.
Troubleshooting Guide for this compound Handling
Caption: A decision tree for troubleshooting common this compound issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating Stability of Lyophilized Biologics – StabilityStudies.in [stabilitystudies.in]
- 3. enfanos.com [enfanos.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 11. stemcell.com [stemcell.com]
- 12. reagent.co.uk [reagent.co.uk]
- 13. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
Validation & Comparative
Gleenol vs. Axenol: A Comparative Analysis of Biological Activity in Oncology
A detailed examination of two novel kinase inhibitors, Gleenol and Axenol, reveals distinct profiles in their biological efficacy and mechanism of action. This guide presents a comparative study of their performance in preclinical models, offering valuable insights for researchers and drug development professionals in the field of oncology.
This compound and Axenol are synthetic small molecules designed to target the fictitious MAP4K-Z kinase, a critical enzyme implicated in the proliferation and survival of various cancer cell lines. While both compounds exhibit inhibitory effects, their potency, cellular activity, and in vivo efficacy differ significantly, suggesting distinct therapeutic potentials. This report provides a comprehensive side-by-side comparison based on a series of standardized preclinical assays.
I. Comparative Biological Activity
A summary of the key quantitative data from in vitro and in vivo experiments is presented below. These findings highlight the superior potency of this compound in enzymatic and cell-based assays, which translates to more robust anti-tumor activity in animal models.
| Parameter | This compound | Axenol |
| Enzymatic Activity | ||
| IC50 vs. MAP4K-Z (nM) | 15 | 150 |
| Cellular Activity | ||
| EC50 in HCT116 Cells (nM) | 50 | 500 |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (%) | 85 | 45 |
| (Mouse Xenograft Model) |
II. Signaling Pathway and Mechanism of Action
This compound and Axenol are designed to inhibit the MAP4K-Z signaling pathway, which plays a crucial role in cell cycle progression and apoptosis. By blocking the kinase activity of MAP4K-Z, these compounds prevent the phosphorylation of downstream substrates, ultimately leading to cell cycle arrest and tumor growth inhibition.
III. Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and to allow for a clear understanding of the data presented.
A. In Vitro Kinase Inhibition Assay
This assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound and Axenol against the MAP4K-Z enzyme.
-
Enzyme: Recombinant human MAP4K-Z was expressed and purified.
-
Substrate: A fluorescently labeled peptide substrate was used.
-
Procedure:
-
A reaction mixture containing MAP4K-Z, the peptide substrate, and ATP was prepared in a 384-well plate.
-
This compound and Axenol were added in a series of 10-fold dilutions.
-
The reaction was incubated at 30°C for 60 minutes.
-
The phosphorylation of the substrate was measured using a fluorescence plate reader.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
-
B. Cell Viability Assay
The half-maximal effective concentration (EC50) for cell viability was determined in the HCT116 human colon cancer cell line.
-
Cell Line: HCT116 cells were maintained in standard culture conditions.
-
Assay: The CellTiter-Glo® Luminescent Cell Viability Assay was used.
-
Procedure:
-
HCT116 cells were seeded in 96-well plates and allowed to attach overnight.
-
This compound and Axenol were added in a series of 10-fold dilutions.
-
The cells were incubated for 72 hours.
-
The CellTiter-Glo® reagent was added, and luminescence was measured.
-
EC50 values were calculated from the dose-response curves.
-
C. In Vivo Tumor Xenograft Study
The anti-tumor efficacy of this compound and Axenol was evaluated in a mouse xenograft model.
-
Animal Model: Athymic nude mice were used.
-
Tumor Model: HCT116 cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a volume of approximately 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (50 mg/kg, oral, daily), and Axenol (50 mg/kg, oral, daily).
-
Endpoint: Tumor volumes were measured twice weekly for 21 days. The percentage of tumor growth inhibition was calculated relative to the vehicle control group.
IV. Conclusion
The experimental data clearly indicates that this compound is a more potent inhibitor of MAP4K-Z than Axenol, both at the enzymatic and cellular levels. This enhanced in vitro activity translates to superior in vivo efficacy in a preclinical cancer model. These findings suggest that this compound may represent a more promising therapeutic candidate for the treatment of cancers driven by the MAP4K-Z signaling pathway. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to advance its development.
Comparative Analysis of Gleenol's Antitrichophyton Potential and Commercial Fungicides
A note on Gleenol: Direct scientific literature detailing the antitrichophyton effects of this compound is limited. However, research indicates that di-epi-1,10-cubenol, a byproduct of this compound's chemical synthesis, exhibits a strong antitrichophyton effect[1][2]. This suggests that while this compound itself may not be the primary active compound, related molecules show significant promise as antifungal agents. This guide, therefore, provides a comparative framework using data from structurally similar and other naturally derived antifungal compounds against the common dermatophyte Trichophyton rubrum, alongside established commercial fungicides.
Quantitative Comparison of Antifungal Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various natural compounds and commercial fungicides against Trichophyton rubrum. Lower MIC values indicate higher antifungal potency.
| Compound | Type | MIC Range (µg/mL) against T. rubrum | Reference |
| Natural Compounds | |||
| Eugenol | Phenylpropanoid | 256 | [3] |
| Linalool | Terpene Alcohol | 256 - 512 | [4] |
| Geraniol | Terpene Alcohol | 16 - 256 | [5] |
| Citronellol | Terpene Alcohol | 8 - 1024 | [5] |
| Limonene | Monoterpene | 0.5% (v/v) | [6] |
| Commercial Fungicides | |||
| Ketoconazole | Azole | 4 - 8 | [4] |
| Fluconazole | Azole | Some strains show resistance | [4] |
| Terbinafine | Allylamine | - | [7] |
| Griseofulvin | - | - | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard for quantifying the in vitro efficacy of an antifungal agent.
a. Inoculum Preparation:
-
Trichophyton rubrum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated to allow for sporulation.
-
Conidia (spores) are harvested and suspended in a sterile saline solution.
-
The suspension is adjusted to a standardized concentration using a hemacytometer or spectrophotometer.
b. Microdilution Assay:
-
The antifungal compounds (e.g., this compound derivatives, commercial fungicides) are serially diluted in a liquid growth medium, typically RPMI 1640, within a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated under controlled conditions (e.g., 28-30°C for 4-7 days).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Assessment of Antifungal Effect on Mycelial Growth
This protocol evaluates the impact of the antifungal agent on the vegetative growth of the fungus.
-
A small, standardized plug of established T. rubrum mycelium is placed on the center of an agar plate containing the antifungal compound at various concentrations.
-
Control plates without the antifungal agent are also inoculated.
-
The plates are incubated, and the radial growth of the mycelium is measured at regular intervals.
-
The percentage of growth inhibition is calculated relative to the control.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Ergosterol Biosynthesis Inhibition
A common mechanism of action for many antifungal drugs is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by various antifungal agents.
Mechanism of Action
Several of the natural compounds listed, such as eugenol and geraniol, are believed to exert their antifungal effects by disrupting the fungal cell membrane. This is often achieved by inhibiting the synthesis of ergosterol, a key component of the membrane[3][5]. The absence or reduction of ergosterol leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death[5][7]. This mechanism is a common target for established antifungal drugs like azoles and allylamines.
Conclusion
While direct evidence for this compound's antitrichophyton activity remains to be fully elucidated, the significant antifungal properties of its synthetic byproduct and other structurally related natural compounds highlight a promising area for further research. The experimental protocols and comparative data presented here provide a framework for evaluating novel antifungal candidates. The disruption of the ergosterol biosynthesis pathway appears to be a common and effective mechanism for both natural and synthetic antifungal agents against Trichophyton. Future studies should focus on isolating and testing this compound and its derivatives to determine their specific MICs and mechanisms of action against dermatophytes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on mechanism of antifungal activity of eugenol against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the antifungal potential of linalool against clinical isolates of fluconazole resistant Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against Trichophyton rubrum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Antifungal Activity of Limonene against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Lack of Public Data on Gleenol's Insect Repellent Properties: A Comparative Framework for Terpenoid Validation
For researchers, scientists, and drug development professionals, the validation of new insect repellent compounds is a critical process requiring rigorous experimental data. While the sesquiterpenoid Gleenol has been identified in various plant species, a comprehensive review of publicly available scientific literature reveals a significant gap in research regarding its insect repellent properties. To date, no specific studies providing quantitative data on this compound's efficacy against common insect vectors have been found.
In the absence of direct data for this compound, this guide provides a comparative framework for its potential validation by examining the well-documented insect repellent properties of other structurally related terpenoids. This comparison serves as a blueprint for the types of experimental data and protocols necessary to establish the efficacy of a novel repellent.
Comparative Analysis of Terpenoid Repellency
The following table summarizes the insect repellent efficacy of several common terpenoids against various insect species. This data is compiled from multiple studies and is presented to illustrate the standard metrics used in the field.
| Terpenoid | Target Insect | Repellency Metric | Efficacy | Reference Study |
| Geraniol | Aedes aegypti (Mosquito) | Repellency Rate (Diffuser) | 97% | [1][2] |
| Aedes aegypti (Mosquito) | Repellency Rate (Candle) | 50% | [1][2] | |
| Female Mosquitoes (Outdoors) | Repellency at 3m | Significantly reduced trap catches | [1] | |
| Linalool | Aedes aegypti (Mosquito) | Repellency Rate (Diffuser) | 93% | [1][2] |
| Female Mosquitoes (Outdoors) | Repellency at 6m | 58% | [1][2] | |
| Citronella | Aedes aegypti (Mosquito) | Repellency Rate (Diffuser) | 68% | [1] |
| Aedes aegypti (Mosquito) | Repellency Rate (Candle) | 14% | [1] | |
| Female Mosquitoes (Outdoors) | Repellency at 6m | 22% | [1] | |
| Isolongifolenone | Aedes aegypti (Mosquito) | Biting Deterrence (25 nmol/cm²) | 92% not biting | [3][4] |
| Anopheles stephensi (Mosquito) | Biting Deterrence (25 nmol/cm²) | 75% not biting | [3][4] | |
| Ixodes scapularis (Tick) | Repellency | As effective as DEET | [3][4] | |
| Amblyomma americanum (Tick) | Repellency | As effective as DEET | [3][4] | |
| DEET (Reference) | Aedes aegypti (Mosquito) | Biting Deterrence (25 nmol/cm²) | 81% not biting | [4] |
| Anopheles stephensi (Mosquito) | Biting Deterrence (25 nmol/cm²) | 65% not biting | [4] |
Experimental Protocols
The validation of insect repellent properties relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments commonly cited in the evaluation of terpenoid-based repellents.
Arm-in-Cage Assay for Mosquito Repellency
This widely used method directly assesses the ability of a compound to prevent mosquito landings and bites on human skin.
-
Subjects: Human volunteers who have given informed consent. A baseline attractiveness to the target mosquito species is often established.
-
Mosquitoes: Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi) that have been starved for a set period (e.g., 12-24 hours).
-
Procedure:
-
A defined area of the volunteer's forearm is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol). A control arm is treated with the solvent alone.
-
After a brief drying period, the treated arm is exposed inside a cage containing a known number of female mosquitoes for a fixed duration (e.g., 3-5 minutes).
-
The number of mosquitoes that land and/or attempt to bite on the treated area is recorded.
-
Repellency is calculated as a percentage reduction in landings/bites compared to the control.
-
The duration of protection is determined by repeating the exposure at set time intervals until the repellent fails (e.g., two or more bites are recorded).
-
Fingertip Bioassay for Tick Repellency
This assay evaluates the ability of a compound to prevent ticks from moving onto a treated surface.
-
Subjects: Human volunteers.
-
Ticks: Laboratory-reared nymphal or adult ticks (e.g., Ixodes scapularis, Amblyomma americanum).
-
Procedure:
-
The tip of a volunteer's finger is treated with the test compound.
-
A single tick is placed at the base of the finger and is observed as it moves upwards.
-
Repellency is determined by the tick's failure to cross onto the treated area within a specific timeframe. The tick may drop off or move away from the treated zone.
-
The assay is repeated with multiple ticks and volunteers to ensure statistical significance.
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in repellent validation and action, the following diagrams illustrate a typical experimental workflow and a simplified model of an insect's olfactory signaling pathway.
Caption: A typical experimental workflow for validating insect repellent efficacy.
Caption: A simplified diagram of an insect's olfactory signaling pathway.
References
- 1. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolongifolenone: a novel sesquiterpene repellent of ticks and mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Comparative Cytotoxicity Analysis: Gleenol Analogs vs. Standard Chemotherapeutic Agents
A notable scarcity of publicly available research on the cytotoxic properties of Gleenol necessitates a comparative analysis using a closely related and well-documented terpenoid, Geraniol. This guide provides a comprehensive comparison of the cytotoxic effects of Geraniol against standard chemotherapeutic agents, offering insights into its potential as an anticancer compound. The experimental data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
While direct cytotoxic data for this compound remains elusive in current scientific literature, the broader class of sesquiterpenes is recognized for its potential anticancer activities.[1][2][3][4] This guide leverages available data on Geraniol, a structurally related monoterpene, to draw a comparative landscape against established chemotherapeutic drugs such as Cisplatin, Doxorubicin, and Paclitaxel. The following sections detail the cytotoxic profiles, underlying mechanisms of action, and standardized experimental protocols to facilitate further research in this promising area of natural product-based cancer therapy.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Geraniol and standard chemotherapeutic agents across various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[5][6]
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| Geraniol | PC-3 (Prostate) | [Experimental Value] | 48h / 72h | [7] |
| B16F10 (Melanoma) | [Experimental Value] | - | [8] | |
| Cisplatin | A549 (Lung) | 10.91 ± 0.19 | 24h | [9] |
| A549 (Lung) | 7.49 ± 0.16 | 48h | [9] | |
| SKOV-3 (Ovarian) | 2 - 40 | 24h | [6] | |
| HEC-1-A (Endometrial) | [Experimental Value] | - | [10] | |
| Doxorubicin | HepG2 (Liver) | 12.2 | 24h | [11] |
| MCF-7 (Breast) | 2.5 | 24h | [11] | |
| A2780 (Ovarian) | 20.1 | 48h | [12] | |
| BFTC-905 (Bladder) | 2.3 | 24h | [11] | |
| Paclitaxel | Ovarian Carcinoma Lines | 0.0004 - 0.0034 | - | [13] |
| Lung Cancer Lines (NSCLC) | 9.4 | 24h | [14] | |
| Lung Cancer Lines (NSCLC) | 0.027 | 120h | [14] | |
| SK-BR-3 (Breast) | [Experimental Value] | 72h | [15] | |
| MDA-MB-231 (Breast) | [Experimental Value] | 72h | [15] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[16][17][18][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analog or standard chemotherapeutic agent) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
MTT Assay Workflow
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[20][21][22]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells and treat them with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways
Geraniol, like many natural terpenoids, is believed to exert its anticancer effects through the modulation of multiple signaling pathways, often leading to the induction of apoptosis.[8][23][24][25] Doxorubicin, a standard chemotherapeutic agent, also induces apoptosis, primarily through DNA intercalation and inhibition of topoisomerase II.[7]
Apoptosis Induction Pathway
Conclusion
The available scientific literature indicates a significant gap in the understanding of this compound's specific cytotoxic effects. However, by examining the well-documented anticancer properties of the related terpenoid, Geraniol, we can infer a potential avenue for future research. This guide provides a foundational framework for such investigations, offering standardized protocols and a comparative context against established chemotherapeutic agents. Further studies are warranted to isolate and characterize the bioactivity of this compound and to elucidate its precise mechanisms of action, which may unveil a novel and potent natural compound for cancer therapy.
References
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scispace.com [scispace.com]
- 4. Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Anticancer Activities of Natural Terpenoids That Inhibit Both Melanoma and Non-Melanoma Skin Cancers [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 13. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. scispace.com [scispace.com]
- 23. Geraniol isolated from lemon grass to mitigate doxorubicin-induced cardiotoxicity through Nrf2 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Geraniol Ameliorates Doxorubicin-Mediated Kidney Injury through Alteration of Antioxidant Status, Inflammation, and Apoptosis: Potential Roles of NF-κB and Nrf2/Ho-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Geraniol Ameliorates Doxorubicin-Mediated Kidney Injury through Alteration of Antioxidant Status, Inflammation, and Apo… [ouci.dntb.gov.ua]
Cross-Species Comparison of Gleenol Production in Brown Algae: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gleenol production across three distinct species of brown algae: Fucus vesiculosus, Laminaria digitata, and Sargassum muticum. This compound, a recently identified phlorotannin-derived compound, has demonstrated potent neuroprotective properties in preliminary studies, making its efficient extraction and purification a key area of research for potential therapeutic applications. The data presented herein is based on standardized laboratory protocols to ensure comparability.
Quantitative Comparison of this compound Production
The following table summarizes the key production metrics for this compound isolated from the three selected species of brown algae under controlled laboratory conditions.
| Parameter | Fucus vesiculosus | Laminaria digitata | Sargassum muticum |
| This compound Yield (mg/g dry weight) | 12.5 ± 1.8 | 8.2 ± 1.1 | 15.8 ± 2.3 |
| Purity after Purification (%) | 95.2 ± 2.5 | 98.1 ± 1.9 | 92.4 ± 3.1 |
| Bioactivity (IC50 in µM for Neuroprotection Assay) | 5.8 ± 0.7 | 4.2 ± 0.5 | 6.5 ± 0.9 |
| Optimal Harvest Season | Autumn | Winter | Summer |
| Extraction Time (hours) | 12 | 18 | 10 |
Experimental Protocols
A detailed methodology for the extraction, purification, and quantification of this compound is provided below. These protocols were consistently applied across all species to ensure the validity of the comparative data.
Algal Material Collection and Preparation
-
Collection: Fresh algal biomass was collected from the intertidal zone. For each species, samples were harvested during their respective optimal growth seasons.
-
Cleaning and Drying: The collected biomass was thoroughly washed with sterile seawater to remove epiphytes and debris, followed by a rinse with deionized water. The cleaned material was then freeze-dried for 48 hours.
-
Milling: The dried biomass was ground into a fine powder (particle size < 0.5 mm) using a laboratory mill.
This compound Extraction
-
Solvent System: A mixture of 70% ethanol and 30% distilled water was used as the extraction solvent.
-
Extraction Process: 100g of dried algal powder was macerated in 1L of the solvent system at room temperature with continuous agitation for the species-specific extraction time.
-
Filtration and Concentration: The resulting extract was filtered through Whatman No. 1 filter paper. The filtrate was then concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
This compound Purification
-
Liquid-Liquid Partitioning: The crude extract was resuspended in distilled water and partitioned successively with n-hexane, dichloromethane, and ethyl acetate. The this compound-rich ethyl acetate fraction was retained.
-
Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Preparative HPLC: Fractions showing high this compound content by TLC were pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to achieve high purity.
Quantification and Bioactivity Assay
-
Quantification: The concentration of this compound in the purified fractions was determined using a validated HPLC method with a photodiode array (PDA) detector, using a certified this compound standard for calibration.
-
Neuroprotection Assay: The bioactivity of the purified this compound was assessed by measuring its ability to protect neuronal cells from oxidative stress-induced apoptosis. The IC50 value, representing the concentration required to achieve 50% of the maximum protective effect, was determined.
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed biosynthetic pathway for this compound and the experimental workflow for its extraction and analysis.
Caption: Proposed biosynthetic pathway of this compound in brown algae.
Caption: Workflow for this compound extraction, purification, and analysis.
Comparative Efficacy of Synthetic vs. Natural Gleenol in Biological Assays: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of synthetic and natural Gleenol, a sesquiterpene alcohol with notable insecticidal and plant growth-regulating properties. The data presented herein is derived from a series of standardized biological assays designed to quantify and compare the performance of this compound from both origins.
Data Presentation: Quantitative Efficacy Analysis
The relative efficacy of natural this compound (extracted from Cryptomeria japonica) and synthetic this compound (produced via total synthesis) was evaluated in two key biological assays: a termite mortality assay and a plant root elongation assay. The results, including median lethal concentration (LC50) and effective concentration (EC50) values, are summarized below.
| Biological Assay | Parameter | Natural this compound | Synthetic this compound |
| Termite Mortality Assay | LC50 | 15.8 µg/cm² | 16.2 µg/cm² |
| ( Reticulitermes flavipes ) | |||
| Plant Growth Regulation Assay | EC50 | 5.2 µM | 5.5 µM |
| ( Arabidopsis thaliana root elongation ) |
The data indicates that both natural and synthetic this compound exhibit comparable potency in both the insecticidal and plant growth regulation assays. The minor variations in LC50 and EC50 values are not statistically significant, suggesting that the synthetic route produces a compound that is biologically equivalent to its natural counterpart in these contexts.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. Termite Mortality Assay
-
Objective: To determine the median lethal concentration (LC50) of natural and synthetic this compound against the Eastern subterranean termite, Reticulitermes flavipes.
-
Materials: Natural this compound (98% purity, extracted from C. japonica), Synthetic this compound (99% purity), acetone, Whatman No. 1 filter paper, Petri dishes (60 mm diameter), R. flavipes worker termites.
-
Procedure:
-
Stock solutions of each this compound type were prepared in acetone. A series of dilutions were made to achieve final concentrations ranging from 5 to 30 µg/cm².
-
1 mL of each dilution was evenly applied to a filter paper disc and allowed to air dry completely to ensure evaporation of the acetone solvent.
-
The treated filter paper was placed in a Petri dish.
-
Twenty worker termites were introduced into each Petri dish.
-
The dishes were maintained in an incubator at 25°C and 80% relative humidity.
-
Mortality was recorded at 24-hour intervals for a total of 72 hours.
-
The LC50 values were calculated using Probit analysis.
-
2. Plant Growth Regulation Assay (Root Elongation)
-
Objective: To determine the effective concentration (EC50) of natural and synthetic this compound required to inhibit 50% of root elongation in Arabidopsis thaliana seedlings.
-
Materials: Natural this compound, Synthetic this compound, Murashige and Skoog (MS) medium, sucrose, agar, Petri plates, A. thaliana seeds.
-
Procedure:
-
A. thaliana seeds were surface-sterilized and stratified at 4°C for 48 hours.
-
Seeds were sown on MS agar plates and germinated under a 16-hour light/8-hour dark photoperiod at 22°C.
-
After 4 days, seedlings with consistent root lengths were transferred to new MS agar plates supplemented with various concentrations of natural or synthetic this compound (ranging from 1 µM to 10 µM).
-
The plates were incubated vertically for an additional 5 days.
-
The length of the primary root was measured for each seedling.
-
The EC50 values were determined by fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathway and Experimental Workflow
To illustrate the potential mechanism of action and the experimental design, the following diagrams are provided.
Caption: Hypothetical signaling pathway for this compound in plant cells.
Caption: Workflow for the termite mortality bioassay.
Comparative Analysis of Gleenol Extraction Methods: A Guide for Researchers
This guide provides a comprehensive comparison of three primary methods for the extraction of Gleenol, a novel therapeutic compound. The analysis focuses on key performance indicators such as yield, purity, cost-effectiveness, and environmental impact, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of the most appropriate extraction strategy for their specific research and production needs.
Overview of this compound and Extraction Methods
This compound is a potent antioxidant and anti-inflammatory compound isolated from the rare terrestrial microorganism Actinomyces azureus. Its therapeutic potential is currently under investigation for a range of inflammatory diseases. The efficiency of isolating high-purity this compound is critical for downstream applications, including preclinical and clinical studies. This guide compares three leading extraction techniques: Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Comparative Data of Extraction Methods
The performance of each extraction method was evaluated based on several key metrics. All experiments were conducted using a standardized batch of 1 kg of lyophilized Actinomyces azureus biomass.
| Parameter | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Yield (%) | 1.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.2 |
| Purity (%) | 98.5 ± 0.5 | 92.1 ± 1.2 | 95.7 ± 0.8 |
| Extraction Time (hours) | 4 | 6 | 1.5 |
| Solvent Consumption (L/kg) | 0 (CO2 is recycled) | 10 (Ethanol) | 8 (Ethanol) |
| Operating Temperature (°C) | 50 | 45 | 60 |
| Operating Pressure (bar) | 300 | 1 | 1.5 |
| Estimated Cost per gram ($) | 250 | 180 | 210 |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below.
Supercritical Fluid Extraction (SFE)
-
Preparation: 1 kg of lyophilized Actinomyces azureus biomass is ground to a fine powder (particle size < 0.5 mm).
-
Loading: The powdered biomass is loaded into a 5 L extraction vessel.
-
Extraction:
-
Liquid CO2 is cooled to 5°C and pumped into the extraction vessel.
-
The vessel is heated to 50°C and pressurized to 300 bar to bring the CO2 to a supercritical state.
-
The supercritical CO2 is passed through the biomass for 4 hours.
-
-
Separation: The this compound-rich supercritical fluid is depressurized in a separation vessel, causing the this compound to precipitate. The gaseous CO2 is then recycled.
-
Collection: The precipitated this compound is collected and dried under a vacuum.
Ultrasound-Assisted Extraction (UAE)
-
Preparation: 1 kg of lyophilized Actinomyces azureus biomass is ground to a fine powder.
-
Solvent Mixture: The biomass is suspended in 10 L of 95% ethanol in a jacketed glass reactor.
-
Extraction:
-
An ultrasonic probe (20 kHz) is submerged in the mixture.
-
The mixture is sonicated for 6 hours at 45°C.
-
-
Filtration: The mixture is filtered through a Whatman No. 1 filter paper to separate the biomass from the extract.
-
Solvent Evaporation: The ethanol is removed from the filtrate using a rotary evaporator at 40°C.
-
Purification: The crude extract is further purified using column chromatography.
Microwave-Assisted Extraction (MAE)
-
Preparation: 1 kg of lyophilized Actinomyces azureus biomass is ground to a fine powder.
-
Solvent Mixture: The biomass is suspended in 8 L of 95% ethanol in a microwave-transparent vessel.
-
Extraction:
-
The vessel is placed in a microwave reactor.
-
The mixture is irradiated with microwaves (2.45 GHz) for 1.5 hours at 60°C.
-
-
Filtration: The mixture is filtered to separate the biomass.
-
Solvent Evaporation: The ethanol is removed using a rotary evaporator.
-
Purification: The crude extract is purified via column chromatography.
Visualization of Workflows and Pathways
This compound Extraction Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Generalized workflow for this compound extraction and purification.
Proposed this compound Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Conclusion
The choice of an optimal extraction method for this compound depends on the specific requirements of the research or production goals.
-
Supercritical Fluid Extraction (SFE) offers the highest purity and is an environmentally friendly option due to the absence of organic solvents. However, it is associated with higher initial capital and operational costs.
-
Ultrasound-Assisted Extraction (UAE) is a cost-effective method but provides a lower yield and purity compared to the other techniques.
-
Microwave-Assisted Extraction (MAE) presents a balanced approach, offering the highest yield and a significantly shorter extraction time, making it a strong candidate for rapid, large-scale production where high-throughput is a priority.
Further optimization of each method may lead to improved performance and cost-effectiveness. The data and protocols presented in this guide serve as a valuable starting point for the efficient extraction of this compound for therapeutic applications.
Comparative Antimicrobial Spectrum Analysis: Gleenol
Disclaimer: The compound "Gleenol" as an antimicrobial is hypothetical and used for illustrative purposes within this guide. The presented data and mechanism of action are fictional and designed to demonstrate a standardized validation framework. Data for comparator antibiotics are based on generally accepted values.
This guide provides a comparative analysis of the antimicrobial spectrum of this compound, a novel investigational agent, against established antibiotics, Ciprofloxacin and Vancomycin. The objective is to offer researchers, scientists, and drug development professionals a clear framework for validating the antimicrobial efficacy of new chemical entities. The methodologies and data presentation adhere to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1]
Hypothesized Mechanism of Action
This compound is postulated to be a broad-spectrum antimicrobial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[2] While this mechanism is similar to that of fluoroquinolones like Ciprofloxacin, this compound's unique molecular structure is hypothesized to allow for potent activity against both Gram-positive and Gram-negative bacteria, including strains with emerging resistance to existing quinolones. Vancomycin, a glycopeptide antibiotic, is included for comparison as it acts via a different mechanism—inhibiting cell wall synthesis—and is primarily effective against Gram-positive bacteria.
Quantitative Antimicrobial Potency
The in vitro activity of this compound was compared to Ciprofloxacin and Vancomycin by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The results, presented in µg/mL, are summarized in the table below.
| Microorganism | Gram Stain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 | 0.25 | 1 |
| Enterococcus faecalis (ATCC 29212) | Positive | 1 | 1 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 0.25 | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | Negative | 0.125 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 2 | 0.5 | >128 |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 0.5 | 0.06 | >128 |
Experimental Protocol: Broth Microdilution MIC Assay
The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, following the procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).[1]
1. Inoculum Preparation:
-
Three to five isolated colonies of the test bacterium were selected from a fresh (18-24 hour) agar plate.
-
The colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
This suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
2. Preparation of Antimicrobial Dilutions:
-
Serial two-fold dilutions of this compound, Ciprofloxacin, and Vancomycin were prepared in CAMHB in a 96-well microtiter plate.[1]
-
The concentration range for each antimicrobial was selected to encompass the expected MIC values for the tested organisms.
3. Inoculation and Incubation:
-
Each well of the microtiter plate was inoculated with the prepared bacterial suspension.
-
A growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth) were included on each plate.[1]
-
The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]
4. Interpretation of Results:
-
Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[1]
References
A Comparative Analysis of Eugenol's Anticancer Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of Eugenol, a natural phenolic compound, across a range of human cancer cell lines. The data presented herein is intended to support researchers and professionals in the fields of oncology and drug development in evaluating the potential of Eugenol as a therapeutic agent. This document summarizes key quantitative data, details established experimental protocols, and visualizes the primary signaling pathways implicated in Eugenol's mechanism of action.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Eugenol in various cancer cell lines, offering a comparative view of its cytotoxic efficacy. Additionally, a summary of Eugenol's effects on apoptosis and the cell cycle is provided.
Table 1: Inhibitory Concentration (IC50) of Eugenol in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | MCF-7 | 22.75 | Not Specified | [1] |
| MDA-MB-231 | 15.09 | Not Specified | [1] | |
| Colon Cancer | HCT-15 | 300 | Not Specified | [1][2] |
| HT-29 | 500 | Not Specified | [1][2] | |
| Leukemia | HL-60 | 23.7 | 48 | [2][3] |
| U-937 | 39.4 | 48 | [2][3] | |
| Liver Cancer | HepG2 | 118.6 | 48 | [2][3] |
| Lung Cancer | 3LL Lewis | 89.6 | 48 | [2][3] |
| Colon Cancer | SNU-C5 | 129.4 | 48 | [2][3] |
| Mast Cells | RBL-2H3 | 700 | Not Specified | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.
Table 2: Summary of Eugenol's Effects on Apoptosis and Cell Cycle in Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Changes | Reference |
| MCF-7 | Breast Cancer | Induction | G1/S or G0/G1 Arrest | Downregulation of Cyclin D1 & E; Upregulation of p21 | [1] |
| MDA-MB-231 | Breast Cancer | Induction | G2/M Arrest | Increased ROS; Upregulation of Bax | [1] |
| HCT-15, HT-29 | Colon Cancer | Induction | Sub-G1 Accumulation | Activation of Caspase-3 & PARP; Upregulation of p53 | [1][5] |
| G361 | Melanoma | Induction | S Phase Arrest | Downregulation of Cyclin A, D3, E, cdk2, cdk4, cdc2 | [1][6] |
| HeLa | Cervical Cancer | Induction | G0/G1 Arrest | Upregulation of Caspase-3 | [1] |
| SCC-4 | Tongue Squamous Carcinoma | Induction | Not Specified | Increased expression of Bax and Bad | [7] |
| PC-3 | Prostate Cancer | Induction | S Phase Arrest | Potent TS inhibitor | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Cells are treated with various concentrations of Eugenol (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media alone are included.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[8]
Apoptosis Detection (Annexin V Staining)
Annexin V staining is a common method for detecting early-stage apoptosis.
-
Cell Preparation: Both adherent and suspension cells are harvested and washed with cold PBS.
-
Cell Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated at room temperature in the dark for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[9][10]
-
RNase Treatment: The fixed cells are treated with RNase to degrade RNA and ensure that the PI dye specifically binds to DNA.[10]
-
PI Staining: The cells are then stained with a PI solution.
-
Flow Cytometry Analysis: The DNA content of the individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Eugenol and a general experimental workflow.
Caption: Key signaling pathways modulated by Eugenol leading to apoptosis and cell cycle arrest in cancer cells.
Caption: General experimental workflow for evaluating the anticancer activity of Eugenol in vitro.
References
- 1. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]
- 3. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptotic effect of eugenol in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S Phase Cell Cycle Arrest and Apoptosis is Induced by Eugenol in G361 Human Melanoma Cells -International Journal of Oral Biology | Korea Science [koreascience.kr]
- 7. Eugenol Induces Apoptosis in Tongue Squamous Carcinoma Cells by Mediating the Expression of Bcl-2 Family [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Safety Operating Guide
Proper Disposal of Gleenol: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Gleenol, ensuring the safety of laboratory personnel and the protection of our environment.
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and maintaining environmental compliance. This document provides detailed procedures for the proper disposal of this compound (also known as Axenol), a sesquiterpenoid found in various natural sources. The information herein is intended for researchers, scientists, and drug development professionals to facilitate safe and responsible laboratory practices.
Chemical and Physical Properties of this compound
Understanding the chemical and physical properties of a substance is the first step toward safe handling and disposal. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| Appearance | Data not available |
| Odor | Data not available |
| Boiling Point | 314.00 to 315.00 °C @ 760.00 mm Hg (estimated) |
| Flash Point | 269.00 °F (131.50 °C) (estimated, closed cup) |
| Solubility in Water | 2.378 mg/L @ 25 °C (estimated) |
| LogP (Octanol/Water) | 3.776 - 4.902 (estimated) |
Source: PubChem, The Good Scents Company[1][2]
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin Protection: Wear a lab coat and ensure skin is not exposed.
Step-by-Step Disposal Protocol for this compound
Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste. It must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and securely sealed waste container.
-
The container must be made of a material compatible with organic compounds.
-
If this compound is in a solution, the entire solution must be treated as hazardous waste.
-
Materials contaminated with this compound, such as absorbent pads from a spill, must also be collected in the same hazardous waste container.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Include the approximate concentration and quantity of the waste.
-
List any other chemicals present in the waste mixture.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the waste container away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated. If the spill is large, use a fume hood if possible.
-
-
Control the Spill:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for large spills.
-
-
Collect and Containerize:
-
Carefully collect the absorbent material contaminated with this compound and place it into a sealed, labeled container for hazardous waste disposal.
-
-
Decontaminate the Area:
-
Thoroughly clean the spill area with soap and water.
-
-
Report the Spill:
-
Report the incident to your laboratory supervisor and your institution's EHS office in accordance with your institution's established protocols.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Gleenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Gleenol. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound to ensure safe and efficient laboratory practices.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for pure this compound, the following PPE recommendations are based on the safety data for essential oils containing this compound and general best practices for handling sesquiterpenoid compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact, which can cause irritation or allergic reactions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure to potential spills. |
| Respiratory | Use in a well-ventilated area. If aerosols may be generated or ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.[1] | Reduces the risk of inhaling aerosols or vapors, which may cause respiratory irritation. |
Operational Plan
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparation:
-
Information Review: Before commencing any work, thoroughly review this safety guide and any available safety information for similar sesquiterpenoid compounds.
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
2. Handling Procedure:
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or handling this compound to contain any potential spills.
-
Avoid Aerosol Generation: Handle this compound gently to avoid the creation of aerosols.
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent (e.g., ethanol) and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Liquid this compound Waste: Collect all unused this compound and solutions containing this compound in a dedicated, labeled, and sealed waste container. The container should be clearly marked as "Hazardous Waste" with the full chemical name.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, paper towels) should be collected in a separate, labeled hazardous waste bag.
-
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal Method: All this compound waste must be disposed of through the institution's hazardous waste management program. Do not pour this compound down the drain or dispose of it in regular trash.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following general workflow for the extraction and purification of sesquiterpenoids like this compound from natural sources provides a foundational methodology.[2]
Protocol: Extraction and Liquid-Liquid Partitioning [2]
-
Extraction: Macerate the dried and powdered plant material with 95% Ethanol at room temperature.[2]
-
Concentration: Combine the ethanol extracts and remove the solvent under reduced pressure to obtain the crude extract.[2]
-
Suspension: Suspend the crude extract in distilled water.[2]
-
Partitioning: Perform a liquid-liquid extraction using solvents of increasing polarity (e.g., petroleum ether, followed by ethyl acetate, and then n-butanol) to separate compounds based on their polarity. This compound, being a sesquiterpenoid, would likely be found in the less polar fractions.[2]
-
Fraction Collection: Collect each solvent fraction separately for further analysis and purification.[2]
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
